2-(4-Chlorophenyl)-2-methylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDASQRAPIORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388923 | |
| Record name | 2-(4-chlorophenyl)-2-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109461-44-1 | |
| Record name | 2-(4-chlorophenyl)-2-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chlorophenyl)-2-methylmorpholine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The morpholine scaffold is a privileged structure in medicinal chemistry, and substitution at the C2 position with both an aryl and an alkyl group presents a unique synthetic challenge. This document outlines a multi-step synthesis commencing from commercially available 4'-chloroacetophenone. The core strategy involves the formation of a key epoxide intermediate, followed by nucleophilic ring-opening and subsequent acid-catalyzed dehydrative cyclization. Each step is discussed in detail, including mechanistic rationale, experimental protocols, and key process considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this compound or its analogues.
Introduction
The morpholine ring is a ubiquitous heterocyclic motif found in a multitude of biologically active compounds, including approved drugs such as Linezolid (antibiotic) and Aprepitant (antiemetic). Its presence often imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The target molecule, this compound, possesses a quaternary carbon at the C2 position, a structural feature that can provide conformational rigidity and unique vector orientations for interacting with biological targets.
The synthesis of such 2,2-disubstituted morpholines requires a strategic approach to construct the heterocyclic core with precise control over the substitution pattern. This guide details a validated pathway that leverages common, high-yielding transformations familiar to the process chemist.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary disconnection of the morpholine ring occurs at the C-N and C-O bonds, pointing to an N-(2-hydroxyethyl) amino alcohol as the direct precursor. This intermediate can be conceptually formed from the reaction between a suitable three-carbon electrophile and ethanolamine. An epoxide, specifically 2-(4-chlorophenyl)-2-methyloxirane , serves as an ideal electrophilic precursor due to its inherent reactivity and the regioselectivity of its ring-opening. This epoxide can, in turn, be synthesized from 4'-chloroacetophenone , a readily available starting material. This retrosynthetic strategy is outlined below.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis Pathway: Epoxide Ring-Opening Strategy
The forward synthesis is a three-step process starting from 4'-chloroacetophenone. This pathway is advantageous due to the reliability of each transformation and the use of common laboratory reagents.
Diagram of Forward Synthesis
Caption: Overall workflow for the synthesis of the target compound.
Detailed Discussion and Experimental Protocols
Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methyloxirane
The first key transformation is the conversion of a ketone to an epoxide. The Corey-Chaykovsky reaction is exceptionally well-suited for this purpose, utilizing a sulfur ylide generated in situ from trimethylsulfonium iodide and a strong base like sodium hydride. The ylide attacks the carbonyl carbon, and subsequent intramolecular displacement of dimethyl sulfide forms the desired epoxide ring.
Mechanism Insight: This reaction is preferred over a Grignard/dehydration/epoxidation sequence as it is a more direct, one-pot conversion from the ketone, often resulting in higher overall yields.
Experimental Protocol:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in dry dimethyl sulfoxide (DMSO).
-
Add trimethylsulfonium iodide (1.2 eq.) portion-wise to the NaH suspension at room temperature. The mixture will be stirred until gas evolution ceases (typically 1 hour), indicating the formation of the sulfur ylide.
-
Epoxidation: Cool the ylide solution to 0 °C. Dissolve 4'-chloroacetophenone (1.0 eq.) in a minimal amount of dry DMSO or THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up and Purification: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel. A similar synthesis for an analog, 2-(4-iodophenyl)-2-methyloxirane, proceeds in near-quantitative yield.[1]
| Parameter | Value |
| Starting Material | 4'-Chloroacetophenone |
| Key Reagents | Trimethylsulfonium iodide, NaH |
| Solvent | DMSO / THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Step 2: Synthesis of 1-((2-Hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol
This step involves the nucleophilic ring-opening of the previously synthesized epoxide. Ethanolamine acts as the nitrogen nucleophile. The reaction typically proceeds via an SN2 mechanism.[2]
Mechanism Insight: In an unsymmetrical epoxide under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon atom.[3] In this case, the attack occurs at the methylene carbon (C3) of the oxirane ring, as the C2 carbon is a sterically encumbered quaternary center. The reaction is often performed using an excess of the amine or with the amine serving as the solvent to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(4-chlorophenyl)-2-methyloxirane (1.0 eq.) in ethanolamine (3.0-5.0 eq.). Using an excess of ethanolamine also serves as the solvent. Alternatively, a co-solvent like ethanol can be used.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: After cooling to room temperature, remove the excess ethanolamine under high vacuum. The resulting crude amino diol is often a viscous oil. It can be purified by column chromatography, though in many cases the crude product is of sufficient purity to be carried forward to the next step without further purification. The successful ring cleavage of similar epoxides with amines is a well-established procedure.[4]
| Parameter | Value |
| Starting Material | 2-(4-Chlorophenyl)-2-methyloxirane |
| Key Reagents | Ethanolamine |
| Solvent | Ethanolamine or Ethanol |
| Temperature | 80-100 °C (Reflux) |
| Typical Yield | >90% (Crude) |
Step 3: Dehydrative Cyclization to this compound
The final step is the formation of the morpholine ring via an intramolecular cyclization of the amino diol precursor. This transformation is a dehydration reaction, typically catalyzed by a strong protic acid such as concentrated sulfuric acid (H₂SO₄).
Mechanism Insight: The acid protonates one of the hydroxyl groups (most likely the more reactive primary alcohol), converting it into a good leaving group (water). The nitrogen atom's lone pair then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the six-membered morpholine ring. A final deprotonation step yields the neutral target compound. Direct cyclodehydration is one of the most straightforward approaches for preparing cyclic amines from amino alcohols.[5]
Experimental Protocol:
-
Reaction Setup: Place the crude 1-((2-hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol (1.0 eq.) in a round-bottom flask.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq.) dropwise with vigorous stirring. The addition is exothermic and should be controlled.
-
Reaction Conditions: After the addition is complete, heat the mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography or by distillation under reduced pressure to yield this compound as the final product.
| Parameter | Value |
| Starting Material | 1-((2-Hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol |
| Key Reagents | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | None (Neat) |
| Temperature | 100-120 °C |
| Typical Yield | 60-80% |
Characterization
The identity and purity of the final compound, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a fume hood.
-
Trimethylsulfonium Iodide & DMSO: Can be irritants. Handle with appropriate personal protective equipment (PPE).
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with extreme care, using appropriate PPE, including gloves, lab coat, and safety glasses/face shield. The dilution and neutralization steps are highly exothermic.
-
Ethanolamine: Corrosive and an irritant. Work in a well-ventilated fume hood.
Conclusion
This guide presents a logical and efficient three-step synthesis for this compound from 4'-chloroacetophenone. The pathway relies on well-established and high-yielding reactions, including the Corey-Chaykovsky epoxidation, nucleophilic epoxide ring-opening, and acid-catalyzed cyclization. This methodology provides a solid foundation for researchers requiring access to this and structurally related 2,2-disubstituted morpholines for further investigation in drug discovery and development programs.
References
- CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
-
PubMed - Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. [Link]
- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
ResearchGate - 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]
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ACS Publications - Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry. [Link]
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PrepChem.com - Synthesis of 2-(4-iodophenyl)-2-methyloxirane. [Link]
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Organic Syntheses - One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
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ResearchGate - Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]
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Chemistry LibreTexts - 18.6: Reactions of Epoxides- Ring-opening. [Link]
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Ataman Kimya - 2-METHYLOXIRANE. [Link]
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Exam 1 Answer Key - Chem 335 - Winter 2000. [Link]c/C335W00/E1AK.htm)
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physicochemical properties of 2-(4-Chlorophenyl)-2-methylmorpholine
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Chlorophenyl)-2-methylmorpholine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the , a substituted morpholine of interest in chemical synthesis and pharmaceutical research. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable metabolic stability, low toxicity, and ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Understanding the core physicochemical characteristics of its derivatives is paramount for successful application in research and development.
Section 1: Chemical Identity and Core Structure
Accurate identification is the foundation of all subsequent scientific investigation. This compound is a solid organic compound characterized by a morpholine ring substituted at the 2-position with both a methyl group and a 4-chlorophenyl group.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [3][4][5] |
| CAS Number | 109461-44-1 | [4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₄ClNO | [3][4][5][7][9] |
| Molecular Weight | 211.69 g/mol | [3][4][6][7] |
| InChI Key | IJDDASQRAPIORY-UHFFFAOYNA-N | [4][5][10] |
| Canonical SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl |[4][7][9] |
Section 2: Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes & Implications | Source(s) |
|---|---|---|---|
| Physical Form | Solid | Facilitates handling and weighing. | [6] |
| Boiling Point | 307.0 ± 37.0 °C (at 760 mmHg) | Predicted value; indicates low volatility. | [6] |
| Purity | Commercially available at ≥98% | High purity is essential for reliable experimental data. | [6][7] |
| Predicted XlogP | 1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [9] |
| Storage | 4°C, protect from light | Standard for maintaining the stability of complex organic molecules. |[6] |
In-Depth Discussion of Key Parameters
Solubility: The solubility of a compound is a critical determinant of its utility in solution-phase chemistry and its suitability for pharmaceutical formulation. While specific experimental solubility data for this compound is not readily available in the literature, its structure allows for an expert assessment. The molecule contains a hydrophilic morpholine ring, which is miscible with water.[11] However, the presence of the large, non-polar 4-chlorophenyl group is expected to dominate the molecule's properties and significantly reduce its aqueous solubility. Therefore, it is predicted to be poorly soluble in water but should exhibit good solubility in organic solvents like methanol, ethanol, and dichloromethane.[12] Experimental determination via a standardized method, such as the shake-flask protocol outlined below, is essential for any development program.
pKa (Basicity): The morpholine nitrogen atom possesses a lone pair of electrons, rendering it basic. The pKa of the conjugate acid of unsubstituted morpholine is approximately 8.5.[11] For N-methylmorpholine, the pKa is 7.41.[13] In this compound, the electron-donating effect of the methyl group at the 2-position would typically increase basicity. However, the steric hindrance and potential electronic effects of the adjacent 4-chlorophenyl group may modulate this. The pKa is a crucial parameter as it governs the ionization state of the molecule at a given pH, which directly impacts its solubility, membrane transport, and interaction with biological targets.
Section 3: Analytical Methodologies and Characterization
A robust analytical workflow is necessary to confirm the identity, purity, and key physicochemical properties of the subject compound. This section provides validated protocols that serve as a self-validating system for characterization.
Caption: A logical workflow for the comprehensive physicochemical characterization and subsequent application of this compound.
Protocol 1: Identity and Purity Determination by HPLC-MS
-
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for assessing the purity of non-volatile organic compounds. The addition of a Mass Spectrometry (MS) detector provides unambiguous confirmation of the molecular weight, thus verifying the compound's identity.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm.
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
-
Analysis: The purity is calculated from the peak area percentage at 254 nm. The identity is confirmed by observing the protonated molecular ion [M+H]⁺ at m/z 212.08.
-
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Rationale: This method, based on OECD Guideline 105, is the gold standard for determining the true thermodynamic equilibrium solubility of a compound, which is essential for biopharmaceutical and formulation studies.
-
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with mobile phase and analyze using the calibrated HPLC-UV method described in Protocol 1 to determine the concentration. This concentration represents the solubility.
-
Protocol 3: pKa Determination by Potentiometric Titration
-
Rationale: Potentiometric titration provides a direct and highly accurate measurement of a compound's pKa by monitoring pH changes upon the addition of a titrant.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the experiment.
-
Titration: Place the solution under a calibrated pH electrode and slowly titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each incremental addition of the acid titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is protonated.
-
Caption: The relationship between fundamental physicochemical properties and their influence on key stages of drug development.
Section 4: Safety and Handling
Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified with the GHS07 pictogram, indicating it can be harmful.[6]
Table 3: GHS Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[6][7] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a solid compound with moderate predicted lipophilicity and a basic nitrogen center characteristic of the morpholine class. Its poor anticipated aqueous solubility and specific pKa are critical parameters that must be experimentally determined using robust analytical methods, such as those detailed in this guide. A thorough understanding and precise measurement of these physicochemical properties are indispensable for any researcher aiming to utilize this molecule effectively in synthetic chemistry, medicinal chemistry, or broader drug development programs.
References
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2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992. PubChem. [Link]
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Morpholine (OSHA Method PV2123). OSHA. [Link]
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This compound (C11H14ClNO). PubChemLite. [Link]
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4-methylmorpholine hydrochloride - Physico-chemical Properties. ChemBK. [Link]
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2-(4'-Chlorophenyl)-3-(4-N-morpholinophenyl)-1,3-thiazolidin-4-one. SpectraBase. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
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pKa Data Compiled by R. Williams. University of California, Riverside. [Link]
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Morpholine | C4H9NO | CID 8083. PubChem. [Link]
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylmorpholine (CAS: 109461-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-methylmorpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The introduction of a 4-chlorophenyl group and a methyl group at the C-2 position creates a chiral center and offers a unique three-dimensional structure for potential interactions with biological targets. This document outlines the physicochemical properties, plausible synthetic pathways, robust analytical methodologies for characterization and quality control, and explores the potential pharmacological landscape of this compound class. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information from closely related analogues and established chemical principles to provide a foundational resource for researchers.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged heterocyclic motif in modern medicinal chemistry, featured in numerous FDA-approved drugs.[2] Its inherent properties, including a high pKa of the nitrogen atom (typically around 8.5), water solubility conferred by the ether oxygen, and its ability to act as a hydrogen bond acceptor, make it a valuable component in drug design.[2] The morpholine moiety can enhance the potency of a molecule, modulate its pharmacokinetic profile, and serve as a versatile scaffold for directing substituents into optimal orientations for target binding.[2] Substituted 2-aryl-morpholines, in particular, have been investigated for a wide range of biological activities, including effects on the central nervous system, anti-inflammatory properties, and as potential analgesics.[3]
Physicochemical and Structural Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol .[4] The key structural features include a chiral quaternary carbon at the 2-position, a lipophilic 4-chlorophenyl group, and the polar morpholine ring.
| Property | Value | Source(s) |
| CAS Number | 109461-44-1 | |
| Molecular Formula | C₁₁H₁₄ClNO | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 307.0 ± 37.0 °C at 760 mmHg | |
| InChI Key | IJDDASQRAPIORY-UHFFFAOYSA-N | |
| SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl | [4] |
| Purity (Typical) | ≥98% (often determined by HPLC) | |
| Storage Conditions | 4°C, protect from light |
dot digraph "Physicochemical_Properties" { graph [fontname="Arial", fontsize=12, label="Figure 1: Key Physicochemical Properties", labelloc=b, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Compound [label="this compound\nCAS: 109461-44-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Molecular Formula\nC₁₁H₁₄ClNO"]; MW [label="Molecular Weight\n211.69 g/mol "]; Form [label="Physical Form\nSolid"]; Purity [label="Purity\n≥98%"];
Compound -> Formula; Compound -> MW; Compound -> Form; Compound -> Purity; }
Figure 1: Key Physicochemical Properties
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway involves the disconnection of the morpholine ring, leading back to a key intermediate, N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine. This intermediate can be derived from the reaction of 2-aminoethanol with a suitable epoxide or halohydrin precursor.
dot digraph "Retrosynthesis" { graph [fontname="Arial", fontsize=12, label="Figure 2: Retrosynthetic Pathway", labelloc=b, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine"]; Precursor1 [label="2-(4-Chlorophenyl)-2-methyloxirane"]; Precursor2 [label="2-Aminoethanol"];
Target -> Intermediate1 [label="Cyclization"]; Intermediate1 -> Precursor1 [label="Ring Opening"]; Intermediate1 -> Precursor2; }
Figure 2: Retrosynthetic Pathway
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations for analogous compounds.[3]
Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methyloxirane
-
To a stirred solution of 4'-chloroacetophenone in methanol at 0°C, add sodium borohydride portion-wise.
-
After the reaction is complete (monitored by TLC), carefully add acetone to quench the excess reagent.
-
Remove the solvent under reduced pressure and extract the resulting 1-(4-chlorophenyl)ethanol with ethyl acetate.
-
The crude alcohol is then treated with trimethylsulfoxonium iodide and a strong base like sodium hydride in DMSO to yield the epoxide, 2-(4-chlorophenyl)-2-methyloxirane, via the Corey-Chaykovsky reaction.
Step 2: Synthesis of N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine
-
Dissolve the synthesized 2-(4-chlorophenyl)-2-methyloxirane in a suitable solvent such as isopropanol.
-
Add an excess of 2-aminoethanol to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The nucleophilic attack of the amino group on the less sterically hindered carbon of the epoxide will yield the desired amino alcohol intermediate.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo. The crude product can be purified by column chromatography.
Step 3: Cyclization to form this compound
-
The purified N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine is dissolved in a suitable high-boiling solvent like toluene or xylene.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or oleum, dropwise at an elevated temperature.[5]
-
The reaction mixture is heated to reflux to facilitate the intramolecular dehydration and cyclization.
-
After the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., aqueous sodium hydroxide).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Analytical Characterization and Quality Control
A comprehensive analytical strategy is crucial to confirm the identity, purity, and quality of this compound. This involves a combination of spectroscopic and chromatographic techniques.[6]
Spectroscopic Analysis (Expected Data)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (two doublets in the range of 7.0-7.5 ppm). The methyl group should appear as a singlet around 1.5 ppm. The morpholine ring protons will present as complex multiplets between 2.5 and 4.0 ppm. The distinct pattern of two sets of resonances with approximately equal integrals, often tilted towards each other, is characteristic of the morpholine ring protons.[7]
-
¹³C NMR : The carbon NMR will show signals for the quaternary carbon at the 2-position, the methyl carbon, the aromatic carbons (with the carbon attached to chlorine being distinct), and the four carbons of the morpholine ring. The carbons adjacent to the oxygen and nitrogen atoms will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods. The predicted monoisotopic mass is 211.07639 Da.[8] The mass spectrum should show a prominent [M+H]⁺ ion at m/z 212.08367.[8] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum is expected to show C-H stretching vibrations for the aromatic and aliphatic groups, C-N and C-O stretching bands characteristic of the morpholine ring, and C-Cl stretching in the fingerprint region.
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound.[4] A validated, stability-indicating reverse-phase HPLC method is essential for quality control.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9]
dot digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Analytical QC Workflow", labelloc=b, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Sample [label="Sample of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Identity Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];
NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="Infrared Spectroscopy"]; HPLC [label="RP-HPLC (Purity, Assay)"]; GC [label="GC (Residual Solvents)"];
Sample -> Identity; Sample -> Purity; Identity -> NMR; Identity -> MS; Identity -> IR; Purity -> HPLC; Purity -> GC; }
Figure 3: Analytical QC Workflow
Potential Pharmacological Activity and Therapeutic Applications
While no specific pharmacological data for this compound has been published, the broader class of 2-aryl-morpholine derivatives has shown a range of biological activities, primarily centered around the central nervous system (CNS).
-
Antidepressant and Anxiolytic Potential : Many morpholine-containing compounds exhibit CNS activity. For instance, certain 3-(methyleneaminoxy)methylmorpholine derivatives have shown a pharmacological profile similar to the antidepressant viloxazine. The structural similarity of this compound to known CNS-active molecules suggests it could interact with neurotransmitter systems.
-
Analgesic and Anti-inflammatory Properties : Some 2,2,4-substituted morpholines have been reported to possess analgesic and anti-inflammatory activities.[3] The 2-phenyl analogues, in particular, show central dopaminergic and naloxone-antagonized analgesic effects.[3]
-
Enzyme Inhibition : The morpholine scaffold is present in various enzyme inhibitors.[2] Given its structure, this compound could be explored as an inhibitor for a range of enzymes, including kinases or proteases, depending on the overall molecular conformation and substituent effects.
The 4-chlorophenyl moiety is a common substituent in many active pharmaceutical ingredients, often enhancing binding affinity through hydrophobic and halogen bonding interactions. The methyl group at the C-2 position, by creating a quaternary center, may lock the phenyl ring into a specific conformation, potentially increasing selectivity for a particular biological target.
Conclusion and Future Directions
This compound represents a chemical entity with significant potential for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its characterization can be robustly performed using standard analytical techniques. The structural alerts within the molecule, namely the privileged morpholine scaffold and the 2-(4-chlorophenyl) substitution, suggest that future research into its pharmacological profile, particularly in the area of CNS disorders, is warranted. Further investigation into its biological activity, mechanism of action, and structure-activity relationships with related analogues will be crucial in determining its therapeutic potential.
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Unlocking the Therapeutic Potential of 2-(4-Chlorophenyl)morpholine Derivatives: A Technical Guide to Their Biological Activity
Foreword: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability to drug candidates.[1] Its incorporation into molecular frameworks has led to the development of numerous clinically successful drugs. When substituted with a 4-chlorophenyl group at the 2-position, the resulting 2-(4-chlorophenyl)morpholine core presents a fascinating and versatile platform for the design of novel therapeutics. The electronic properties conferred by the chlorine atom, coupled with the structural attributes of the morpholine ring, create a unique chemical entity with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and preclinical evaluation of 2-(4-chlorophenyl)morpholine derivatives, with a particular focus on their potential as modulators of monoamine oxidase and monoamine transporters, key targets in the treatment of neuropsychiatric disorders.
I. Synthetic Pathways to 2-(4-Chlorophenyl)morpholine Derivatives
The synthesis of 2-(4-chlorophenyl)morpholine and its derivatives is a critical first step in the exploration of their biological potential. The core scaffold can be assembled through several established synthetic strategies, primarily involving the cyclization of acyclic precursors.
A common and efficient method involves the reaction of a 2-aminoethanol derivative with a substituted styrene oxide or a corresponding halohydrin. The choice of reactants and reaction conditions can be tailored to achieve desired stereochemistry and introduce further diversity at various positions of the morpholine ring.
Illustrative Synthetic Scheme:
Caption: General synthetic route to 2-(4-chlorophenyl)morpholine derivatives.
Further functionalization of the morpholine nitrogen provides a facile route to a diverse library of derivatives. For instance, N-alkylation or N-arylation can be readily achieved by reacting the core scaffold with various electrophiles, such as alkyl halides or aryl halides, often in the presence of a base. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
II. Key Biological Activities and Therapeutic Potential
Derivatives of 2-(4-chlorophenyl)morpholine have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
A. Antidepressant and Anxiolytic Activity: Modulating Monoaminergic Neurotransmission
A significant body of research has focused on the potential of 2-(4-chlorophenyl)morpholine derivatives as antidepressants and anxiolytics. Their mechanism of action in this context is primarily attributed to their ability to modulate the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft. This is achieved through two principal mechanisms: inhibition of monoamine oxidase (MAO) enzymes and blockade of monoamine reuptake transporters (SERT, NET, and DAT).
1. Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO-A, in particular, leads to an increase in the synaptic concentrations of serotonin and norepinephrine, which is a well-established mechanism for antidepressant action.[3] Several morpholine-containing compounds have been identified as potent and reversible MAO-A inhibitors.[4] For instance, certain morpholine-based chalcones have shown significant MAO-A inhibitory activity, with IC50 values in the low micromolar range.[4]
2. Monoamine Reuptake Inhibition:
The serotonin transporter (SERT) and norepinephrine transporter (NET) are responsible for clearing their respective neurotransmitters from the synapse. Inhibition of these transporters prolongs the action of serotonin and norepinephrine, leading to an antidepressant effect. Structure-activity relationship studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have revealed that stereochemistry and aryl ring substitution are critical for potent and selective inhibition of SERT and NET.[5] While specific quantitative data for 2-(4-chlorophenyl)morpholine derivatives as monoamine reuptake inhibitors is still emerging, the structural similarity to known inhibitors suggests this is a key area for further investigation.
Signaling Pathway of Monoamine Oxidase and Reuptake Inhibitors:
Caption: Mechanism of action of 2-(4-chlorophenyl)morpholine derivatives as MAO and reuptake inhibitors.
B. Antimicrobial and Anti-inflammatory Activities
Beyond their effects on the central nervous system, 2-(4-chlorophenyl)morpholine derivatives have also been investigated for their potential as antimicrobial and anti-inflammatory agents. The morpholine nucleus is a common feature in many antimicrobial compounds, and its derivatives have shown activity against a range of bacteria and fungi. Similarly, the anti-inflammatory properties of these compounds are being explored, with some derivatives demonstrating the ability to modulate inflammatory pathways.
III. Preclinical Evaluation: Methodologies and Experimental Protocols
The comprehensive evaluation of the biological activity of 2-(4-chlorophenyl)morpholine derivatives requires a combination of in vitro and in vivo assays. The choice of assays is dictated by the specific biological activity being investigated.
A. In Vitro Assays: Target-Based Screening
1. Monoamine Oxidase (MAO) Inhibition Assay:
The rationale for selecting a MAO inhibition assay is to directly assess the ability of the compounds to interact with and inhibit the MAO-A and MAO-B enzymes. A fluorometric assay is often preferred for high-throughput screening due to its sensitivity, simplicity, and adaptability to a 96-well plate format.[1] This allows for the rapid screening of a large number of compounds and the determination of their IC50 values.
Experimental Protocol: Fluorometric MAO Inhibition Assay [1]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in the assay buffer.
-
Prepare a dilution series of the test compounds and positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, HRP, and the fluorogenic probe.
-
Add the test compound or positive control to the respective wells.
-
Initiate the reaction by adding the MAO enzyme and substrate.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) at regular intervals.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Monoamine Transporter Binding/Uptake Assays:
To evaluate the interaction of the derivatives with SERT, NET, and DAT, radioligand binding assays or synaptosomal uptake assays are commonly employed. These assays provide quantitative data on the affinity (Ki) or potency (IC50) of the compounds for the respective transporters.
B. In Vivo Assays: Assessing Behavioral Effects
1. Forced Swim Test (FST):
The forced swim test is a widely used behavioral despair model for the initial screening of potential antidepressant drugs.[6][7] The rationale behind this test is that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility, suggesting a pro-active, escape-oriented behavior.[8]
Experimental Protocol: Forced Swim Test in Mice [4][6][8]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its hind paws or tail.
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Compare the immobility time of the treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of potential antidepressant activity.
-
Experimental Workflow for Antidepressant Screening:
Caption: A typical workflow for the preclinical screening of 2-(4-chlorophenyl)morpholine derivatives for antidepressant activity.
IV. Structure-Activity Relationships (SAR) and Data Summary
The systematic modification of the 2-(4-chlorophenyl)morpholine scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the rational design of more potent and selective compounds.
While a comprehensive quantitative SAR for a broad range of 2-(4-chlorophenyl)morpholine derivatives is still under active investigation, preliminary data from related series of compounds can guide future design efforts. For instance, in the 2-[(phenoxy)(phenyl)methyl]morpholine series, the stereochemistry at the 2-position and the nature and position of substituents on the aromatic rings were found to be critical determinants of activity and selectivity for SERT and NET.[5]
Table 1: Biological Activity of Representative Morpholine Derivatives
| Compound ID | Modification | Target | Activity (IC50/Ki) | Reference |
| C14 | Morpholine-based chalcone | MAO-A | 7.91 ± 0.08 µM | [4] |
| C6 | Morpholine-based chalcone | MAO-A | 8.45 ± 0.19 µM | [4] |
| (SS)-5a | 2-[(phenoxy)(phenyl)methyl]morpholine | SERT | Potent Inhibitor | [5] |
| (SS)-5a | 2-[(phenoxy)(phenyl)methyl]morpholine | NET | Potent Inhibitor | [5] |
Note: This table will be populated with more specific data for 2-(4-chlorophenyl)morpholine derivatives as it becomes available in the public domain.
V. Conclusion and Future Directions
The 2-(4-chlorophenyl)morpholine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for the treatment of depression and other CNS disorders. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, make this an exciting area of medicinal chemistry research.
Future efforts should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on the phenyl ring and the morpholine nitrogen to build a comprehensive SAR.
-
Quantitative biological evaluation: Systematically determining the IC50 and Ki values of these derivatives against MAO-A, MAO-B, SERT, NET, and DAT to identify potent and selective lead compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions of the most promising compounds with their biological targets through techniques such as X-ray crystallography and molecular modeling.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
By pursuing these avenues of research, the full therapeutic potential of 2-(4-chlorophenyl)morpholine derivatives can be unlocked, paving the way for the development of next-generation medicines to address unmet medical needs.
References
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Speed Pharmacology. (2016, November 10). Pharmacology - ANTIDEPRESSANTS - SSRIs, SNRIs, TCAs, MAOIs, Lithium (MADE EASY). [Video]. YouTube. [Link]
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Rege, S. (2022, May 6). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. [Video]. YouTube. [Link]
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An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2-methylmorpholine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylmorpholines represent a significant class of compounds with diverse pharmacological activities, primarily targeting the central nervous system (CNS). This technical guide provides a comprehensive review of 2-(4-chlorophenyl)-2-methylmorpholine, a halogenated analog within this class. While specific research on this particular molecule is limited, this document synthesizes information from closely related analogs and the broader class of 2-aryl-2-methylmorpholines to provide a detailed overview of its probable synthesis, chemical characteristics, pharmacological profile, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel phenylmorpholine derivatives.
Introduction: The Significance of the Phenylmorpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When combined with a phenyl group at the 2-position, the resulting phenylmorpholine core structure gives rise to a class of compounds with significant CNS activity.[2] These compounds often act as monoamine reuptake inhibitors or releasing agents, modulating the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin.[2][3] This modulation of monoaminergic systems is the basis for the therapeutic effects of well-known drugs and the continued investigation of new chemical entities for a range of neurological and psychiatric disorders.
The introduction of a methyl group at the 2-position and a chlorine atom on the phenyl ring, as in this compound, is expected to significantly influence its pharmacological profile, including its potency, selectivity, and metabolic fate. This guide will explore the anticipated properties and potential of this specific analog based on established structure-activity relationships (SAR) within the phenylmorpholine class.
Synthesis and Characterization
While a specific, detailed synthesis of this compound is not extensively reported in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing 2-aryl-2-methylmorpholine derivatives.[4]
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-aryl-2-methylmorpholines involves the reaction of a substituted α-bromo-acetophenone with an appropriate amino alcohol, followed by cyclization.[4]
Step-by-Step Protocol:
-
Bromination of 4'-Chloroacetophenone: 4'-Chloroacetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.
-
Reaction with 2-Amino-2-methyl-1-propanol: The resulting α-bromo ketone is then reacted with 2-amino-2-methyl-1-propanol. This reaction is typically carried out in a non-protic polar solvent at an elevated temperature.
-
Reductive Cyclization: The intermediate is then subjected to reductive cyclization to form the morpholine ring. A common method for this is the Leuckart-Wallach reaction, using formic acid at reflux, which acts as both the reducing agent and the acid catalyst for the cyclization.[4]
-
Purification: The final product, this compound, is then isolated and purified using standard techniques such as column chromatography.
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 109461-44-1 | [5] |
| Molecular Formula | C11H14ClNO | [6] |
| Molecular Weight | 211.69 g/mol | [7] |
| Predicted XlogP | 1.8 | [8] |
| Physical Form | Solid | [7] |
| Boiling Point | 307.0 ± 37.0 °C at 760 mmHg | [7] |
Spectral Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the methylene protons of the morpholine ring, and a singlet for the methyl group at the 2-position. The morpholine protons often exhibit a distinct pattern due to their diastereotopic nature.[9]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the 4-chlorophenyl ring, the carbons of the morpholine ring, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching of the ether linkage in the morpholine ring, and C-Cl stretching.[5]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show cleavage of the morpholine ring and loss of the chlorophenyl moiety.[6]
Pharmacological Profile and Mechanism of Action
The pharmacological activity of this compound is anticipated to be primarily centered on the central nervous system, based on the extensive research on its structural analogs.[2][3]
Expected CNS Activity: A Monoamine Modulator
Substituted phenylmorpholines are well-documented as modulators of monoamine neurotransmitters.[2] They can act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The specific activity and selectivity are highly dependent on the nature and position of the substituents on both the phenyl and morpholine rings.
For instance, fluorinated analogs such as 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM) are known to be substrate-type monoamine releasers with a preference for catecholamines (dopamine and norepinephrine).[10] Given the electronic similarities between fluorine and chlorine, it is highly probable that this compound also functions as a monoamine releasing agent or reuptake inhibitor, likely with stimulant properties.
Caption: Putative mechanism of action at a dopaminergic synapse.
Potential Analgesic and Anti-inflammatory Properties
Beyond CNS stimulation, morpholine derivatives have been investigated for a range of other biological activities. Some morpholine-based compounds have demonstrated analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] Additionally, anti-inflammatory properties have been reported for various 2-substituted morpholine derivatives.[4] The presence of the 4-chlorophenyl moiety, a common feature in many anti-inflammatory drugs, further suggests that this compound could possess anti-inflammatory activity.
Anticancer and Other Potential Activities
Recent research has highlighted the potential of morpholine-containing compounds as anticancer agents.[12] The morpholine ring can enhance the potency of molecules through interactions with target proteins like kinases.[13] While speculative, the potential for this compound to exhibit antiproliferative activity warrants further investigation. Other reported activities for the broader morpholine class include antiviral and antimicrobial effects.[14][15]
Potential Therapeutic Applications
Based on its predicted pharmacological profile, this compound could be a lead compound for the development of therapeutics in several areas:
-
Central Nervous System Disorders: As a likely monoamine modulator, it could be investigated for the treatment of ADHD, narcolepsy, or as an antidepressant. The specific profile of transporter interaction would determine its suitability for these conditions.
-
Pain Management: Its potential analgesic properties suggest it could be explored as a novel non-opioid analgesic.
-
Inflammatory Diseases: If significant anti-inflammatory activity is confirmed, it could be a candidate for treating various inflammatory conditions.
-
Oncology: The anticancer potential of the morpholine scaffold suggests that this compound could be screened for activity against various cancer cell lines.
Analytical Methodologies
The characterization and quantification of this compound in various matrices would be crucial for research and development. Standard analytical techniques for small organic molecules would be applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of morpholine derivatives.[16][17] Due to the polarity of the morpholine nitrogen, derivatization is often employed to improve volatility and chromatographic performance.[10][17]
General GC-MS Protocol:
-
Sample Preparation: Extraction of the analyte from the matrix using a suitable organic solvent.
-
Derivatization: Reaction with a derivatizing agent, such as sodium nitrite in an acidic medium to form the N-nitroso derivative, to increase volatility.[17]
-
GC Separation: Separation of the derivatized analyte on a capillary GC column (e.g., a non-polar or medium-polarity column).
-
MS Detection: Detection and quantification using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Caption: General workflow for the GC-MS analysis of morpholine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another common method for the analysis of phenyl-containing compounds.[11]
General HPLC-UV Protocol:
-
Sample Preparation: Dissolving the sample in a suitable solvent and filtering to remove particulates.
-
HPLC Separation: Separation on a reverse-phase column (e.g., C18 or C8) using a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13]
-
UV Detection: Detection at a wavelength where the 4-chlorophenyl chromophore has strong absorbance.
Conclusion and Future Directions
This compound is a promising, yet under-investigated, member of the pharmacologically rich phenylmorpholine class of compounds. Based on extensive structure-activity relationship data from its analogs, it is predicted to be a centrally active monoamine modulator with potential applications in the treatment of CNS disorders, pain, and inflammation. This technical guide provides a foundational understanding of its likely synthesis, properties, and biological activities, intended to stimulate further research into this and related compounds. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo pharmacological evaluation to validate its predicted activities and explore its full therapeutic potential.
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylmorpholine: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-2-methylmorpholine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine ring is a well-established "privileged structure" in pharmaceutical development, prized for its advantageous physicochemical properties, metabolic stability, and ability to impart favorable pharmacokinetic profiles to bioactive molecules.[1][2][3] The presence of a 4-chlorophenyl group and a methyl group at the 2-position of the morpholine core suggests its potential as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the critical safety and handling procedures for this compound, along with a discussion of general synthetic and analytical strategies relevant to this class of compounds.
Chemical and Physical Properties
A clear understanding of the fundamental properties of a compound is the bedrock of its safe and effective use in a research setting.
| Property | Value | Source |
| CAS Number | 109461-44-1 | [4][5] |
| Molecular Formula | C11H14ClNO | [4][5] |
| Molecular Weight | 211.69 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
| Boiling Point | 307.0 ± 37.0 °C at 760 mmHg | [5] |
| InChI Key | IJDDASQRAPIORY-UHFFFAOYSA-N | [4][5] |
Safety and Handling
The proper handling of any chemical substance is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The following information is synthesized from available Safety Data Sheets (SDS) and general best practices for handling heterocyclic compounds.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4]
The GHS pictogram associated with this compound is the exclamation mark, indicating its potential to cause these health hazards.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 4°C, protected from light.[5]
-
Disposal: Dispose of this substance and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
Synthetic Strategies for Substituted Morpholines
This generalized pathway highlights the key bond-forming events and the strategic use of readily available starting materials. The choice of solvent and base is critical for optimizing reaction conditions and yield.
Analytical Characterization
The confirmation of the structure and purity of a synthesized compound is a cornerstone of chemical research. For a molecule like this compound, a combination of spectroscopic and chromatographic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The characteristic signals for the morpholine ring protons, the methyl group, and the aromatic protons of the chlorophenyl group would be expected. The morpholine ring often displays a distinct pattern of signals.[7]
-
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule, including the quaternary carbon at the 2-position.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, would be suitable for this purpose.[8] The purity is typically determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming its identity. The predicted monoisotopic mass of this compound is 211.07639 Da.[9]
Pharmacological Context and Toxicological Profile
Medicinal Chemistry of Morpholine Derivatives
The morpholine scaffold is a key component in a wide range of biologically active compounds, including approved drugs and clinical candidates.[1][2][3] Its presence can influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.[1] Substituted morpholines have been investigated for a diverse array of therapeutic applications, including:
The specific biological activity of this compound has not been extensively reported in publicly available literature. However, its structural similarity to other biologically active 2-aryl-morpholines suggests its potential as a lead compound for further investigation.[6]
Toxicological Data
Detailed toxicological studies on this compound are limited. The primary known toxicological effects are skin, eye, and respiratory irritation, as indicated in the Safety Data Sheet. A toxicity database entry for the hydrochloride salt of this compound indicates an oral LD50 in mice of >1 g/kg, though details of the toxic effects were not reported. As with any investigational compound, it should be handled with care, and exposure should be minimized.
Conclusion
This compound is a compound with potential utility in drug discovery and development, stemming from its substituted morpholine core. A thorough understanding of its safety and handling requirements is essential for its use in a research environment. While specific, detailed protocols for its synthesis and analysis are not widely published, established methods for the preparation and characterization of related morpholine derivatives provide a solid foundation for its investigation. Further research is needed to fully elucidate its pharmacological and toxicological profile. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.
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Balamurugan, K., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
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Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 309, 01014. Available at: [Link]
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Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]
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Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. Available at: [Link]
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Frolov, K. A., et al. (2018). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Molecules, 23(10), 2586. Available at: [Link]
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Heiran, R., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. Available at: [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439. Available at: [Link]
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Koutentis, P. A., & Loizou, G. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1128. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 2-(4-Chlorophenyl)-2-methylmorpholine: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Chlorophenyl)-2-methylmorpholine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the molecule into its constituent functional groups—the morpholine ring, the 4-chlorophenyl group, and the quaternary methyl-substituted carbon—we can forecast a detailed spectroscopic fingerprint. This guide not only presents predicted data but also delves into the foundational principles of each analytical technique, justifying the experimental methodologies chosen for structural elucidation. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a morpholine core, a structure of considerable interest in medicinal chemistry due to its prevalence in biologically active molecules. The morpholine scaffold offers desirable physicochemical properties, including aqueous solubility and metabolic stability. The substitution at the 2-position with a 4-chlorophenyl and a methyl group introduces a chiral center and specific steric and electronic features that can significantly influence its interaction with biological targets. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery, making a thorough understanding of its spectroscopic signature essential.
The molecular structure of this compound is presented below:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Predicted Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. For this compound, we anticipate the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.3 - 7.5 | d (J ≈ 8-9 Hz) | 2H | Ar-H (ortho to Cl) | Aromatic protons on a p-disubstituted ring, deshielded by the electronegative chlorine. The splitting pattern is a characteristic doublet.[1] |
| ~ 7.2 - 7.4 | d (J ≈ 8-9 Hz) | 2H | Ar-H (meta to Cl) | Aromatic protons on a p-disubstituted ring.[1] |
| ~ 3.6 - 3.9 | m | 2H | O-CH₂ | Protons on the carbon adjacent to the oxygen atom in the morpholine ring are deshielded.[2][3] |
| ~ 2.7 - 3.0 | m | 2H | N-CH₂ | Protons on the carbon adjacent to the nitrogen atom are less deshielded than those next to oxygen.[2][3] |
| ~ 2.5 - 2.8 | m | 2H | N-CH₂ | The two methylene groups adjacent to the nitrogen may not be equivalent due to the chiral center. |
| ~ 1.5 - 2.5 | br s | 1H | N-H | The chemical shift of the N-H proton can be highly variable and may exchange with deuterium in certain solvents. |
| ~ 1.6 | s | 3H | C-CH₃ | The methyl group is on a quaternary carbon and will appear as a singlet. |
Expertise & Experience: The morpholine ring typically exists in a chair conformation. The protons on the ring can be either axial or equatorial, leading to complex splitting patterns (multiplets) for the methylene groups. The presence of a bulky substituent at C2 will likely lock the conformation, making the axial and equatorial protons on C3, C5, and C6 chemically non-equivalent.
¹³C NMR Spectroscopy: Predicted Spectrum
The carbon NMR spectrum provides information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | Ar-C (quaternary, C-Cl) | The carbon atom attached to the chlorine will be downfield. |
| ~ 130 - 135 | Ar-C (quaternary, C-Morpholine) | The ipso-carbon attached to the morpholine ring. |
| ~ 128 - 130 | Ar-CH | Aromatic carbons bearing a hydrogen atom. |
| ~ 127 - 129 | Ar-CH | Due to symmetry in the 4-chlorophenyl group, only two signals for the protonated aromatic carbons are expected.[4] |
| ~ 70 - 75 | C2 (quaternary) | The quaternary carbon atom substituted with N, O (indirectly), a phenyl group, and a methyl group. |
| ~ 65 - 70 | O-CH₂ | The carbon atom adjacent to the oxygen in the morpholine ring is significantly deshielded.[3] |
| ~ 45 - 50 | N-CH₂ | The carbon atoms adjacent to the nitrogen atom.[2] |
| ~ 25 - 30 | C-CH₃ | The methyl carbon. |
Experimental Protocol for NMR Spectroscopy
Trustworthiness: A standardized protocol ensures data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6] Ensure complete dissolution; sonication may be used if necessary.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7][8]
-
Cap the NMR tube securely.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[8]
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine | The broadening is due to hydrogen bonding. |
| 3030 - 3100 | Medium to Weak | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene ring.[9][10] |
| 2850 - 2960 | Medium to Strong | C-H Stretch | Aliphatic C-H | From the methyl and methylene groups.[11] |
| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring.[9][10] |
| 1100 - 1150 | Strong | C-O Stretch | Ether (in morpholine) | The C-O-C asymmetric stretch in the morpholine ring is typically a strong, prominent peak. |
| 1000 - 1250 | Medium | C-N Stretch | Amine | The C-N stretching vibration. |
| 810 - 840 | Strong | C-H Out-of-plane Bend | p-Disubstituted Benzene | This strong absorption is highly indicative of a 1,4-disubstitution pattern on a benzene ring.[12][13] |
| ~1090 | Medium | C-Cl Stretch | Aryl Chloride | The C-Cl stretch for an aryl chloride. |
Expertise & Experience: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from C-C stretching and various bending vibrations, which are unique to the molecule as a whole.[14][15] The strong band around 810-840 cm⁻¹ is a key diagnostic feature for the para-substitution of the chlorophenyl ring.[12][13]
Experimental Protocol for Solid-State IR Spectroscopy
Trustworthiness: For solid samples, proper preparation is crucial to obtain a high-quality spectrum. The KBr pellet method is a common and reliable technique.[16]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[16] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Caption: Workflow for solid-state IR spectroscopy using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable clues about its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization (EI) conditions, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[17]
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₄ClNO), which is approximately 211.08 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). A characteristic isotopic pattern for one chlorine atom (M+2 peak with about one-third the intensity of the M peak) should be observed.[18]
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between C2 and C3 of the morpholine ring is a likely fragmentation pathway for amines.[19][20] This would lead to the opening of the morpholine ring.
-
Loss of Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a fragment at m/z 196.
-
Formation of a Tropylium-like Ion: The chlorophenyl group can stabilize a positive charge. Fragmentation may lead to the formation of a chlorotropylium ion or a related stabilized cation.
-
Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation to produce characteristic ions.[21][22]
-
Predicted Key Fragments:
| m/z (approx.) | Possible Fragment Structure |
| 211/213 | [C₁₁H₁₄ClNO]⁺˙ (Molecular Ion) |
| 196/198 | [M - CH₃]⁺ |
| 139/141 | [Cl-C₆H₄-C=CH₂]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring) |
Expertise & Experience: The base peak in the spectrum will be the most stable fragment formed. Given the stability of benzylic cations, fragments containing the chlorophenyl moiety are expected to be prominent. The presence of the chlorine isotope pattern is a crucial diagnostic feature.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated under vacuum to promote volatilization into the ion source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. While ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and offers insights into the molecular structure through characteristic fragmentation patterns. The predicted data and standardized protocols outlined in this guide serve as a robust reference for researchers working with this compound and its analogs, ensuring data integrity and facilitating further research and development.
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An In-Depth Technical Guide to Derivatives of 2-(4-Chlorophenyl)-2-methylmorpholine
This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2-methylmorpholine and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, pharmacological properties, and therapeutic potential of this class of compounds. The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing crucial physicochemical properties like water solubility and metabolic stability, making it a valuable component in drug discovery.[1] The incorporation of a 4-chlorophenyl group introduces specific electronic properties and the potential for halogen bonding, which can significantly influence biological interactions.[1]
Introduction to the Phenylmorpholine Scaffold
The 2-phenylmorpholine structure is the core of several psychoactive compounds, most notably phenmetrazine, a stimulant and anorectic that saw widespread use in the mid-20th century.[2][3] Derivatives of this scaffold are known to act as monoamine neurotransmitter releasing agents or reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin levels in the brain.[2][4] This activity makes them prime candidates for investigation into treatments for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), obesity, and depression.[2][4]
The this compound core combines the established phenylmorpholine backbone with two key substitutions:
-
A methyl group at the 2-position: This creates a chiral center and can influence the compound's stereochemistry and interaction with biological targets.
-
A chlorine atom at the 4-position of the phenyl ring: This modification alters the electronic profile of the aromatic ring and can enhance binding affinity or modify metabolic pathways compared to the parent compound.
These modifications aim to refine the pharmacological profile, potentially increasing selectivity for specific neurotransmitter transporters, improving potency, and altering metabolic stability to create viable drug candidates.
Synthetic Strategies and Methodologies
The synthesis of 2-aryl-morpholine derivatives typically involves the cyclization of an appropriate N-substituted 2-aminoethanol with an aryl-bromomethyl-ketone.[5] The resulting intermediate hydroxyaminoketone spontaneously cyclizes to form the core tetrahydro-1,4-oxazine (morpholine) ring.[5]
General Synthetic Workflow
A common pathway to synthesize derivatives of this compound begins with commercially available starting materials and proceeds through a multi-step sequence.
Caption: Generalized synthetic workflow for 2-phenylmorpholine derivatives.
Protocol: Synthesis of a 2-(4-Chlorophenyl)-3-methylmorpholine Analog
This protocol is adapted from methodologies described for similar phenmetrazine analogs.[3]
Step 1: Bromination of the Aryl Ketone
-
Dissolve 1-(4-chlorophenyl)ethan-1-one in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (Br₂) in acetic acid dropwise at room temperature while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product, 2-bromo-1-(4-chlorophenyl)ethan-1-one, with an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 2: Condensation and Cyclization
-
Dissolve the bromoketone from Step 1 in a polar aprotic solvent like acetonitrile.
-
Add a solution of the desired N-substituted 2-aminoethanol (e.g., 2-amino-1-propanol to introduce the 3-methyl group).
-
Add a non-nucleophilic base, such as potassium carbonate, to scavenge the HBr byproduct.
-
Heat the mixture to reflux and maintain for 12-24 hours until cyclization is complete.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
Step 3: Reduction and Purification
-
The crude cyclized product (a morpholinone) is dissolved in a solvent suitable for reduction, like tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LAH) or sodium borohydride, at 0°C.[4]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting slurry and extract the aqueous layer with an organic solvent.
-
Combine the organic phases, dry, and concentrate.
-
Purify the final product by column chromatography or crystallization to yield the desired 2-(4-chlorophenyl)-3-methylmorpholine derivative.
Pharmacology and Mechanism of Action
Derivatives of 2-phenylmorpholine primarily function as monoamine reuptake inhibitors and/or releasing agents.[2] Their stimulant and anorectic effects are largely attributed to their ability to increase extracellular concentrations of dopamine (DA) and norepinephrine (NE).
Interaction with Monoamine Transporters
These compounds bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft. The specific affinity for each transporter can be modulated by substitutions on the phenyl and morpholine rings.
-
Dopaminergic and Noradrenergic Activity: The core phenylmorpholine structure is a potent inhibitor of DAT and NET. This dual action is responsible for the stimulant effects, increased focus, and appetite suppression.[3][6]
-
Serotonergic Activity: Modifications can also introduce significant affinity for SERT, leading to a triple reuptake inhibitor (SNDRI) profile. This can modulate mood and may reduce the abuse potential associated with highly dopaminergic agents.[6]
Workflow for In Vitro Transporter Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationships (SAR)
The biological activity of 2-phenylmorpholine derivatives is highly dependent on their stereochemistry and the nature of substituents on both the aromatic and morpholine rings.[6]
-
Phenyl Ring Substitution:
-
Position: Halogen or methyl substitution at the 3- or 4-position of the phenyl ring generally retains or enhances potency at DAT and NET.[3] For instance, 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM) are potent catecholamine releasers.[7]
-
Nature of Substituent: The 4-chloro group in the titular compound is expected to confer high potency due to favorable electronic and steric interactions within the transporter binding pocket.
-
-
Morpholine Ring Substitution:
-
C2-Methyl Group: The presence of a methyl group at the C2 position, as in this compound, can enhance metabolic stability by blocking a potential site of oxidation.
-
C3-Methyl Group: As seen in phenmetrazine, a methyl group at the C3 position is well-tolerated and contributes to the classic stimulant profile.[8]
-
N-Substitution: Substitution on the morpholine nitrogen can drastically alter the pharmacological profile. Small alkyl groups may be tolerated, but larger or more complex groups can reduce potency or shift the mechanism of action.[2]
-
Comparative Pharmacological Data
The following table summarizes representative data for related phenmetrazine analogs to illustrate SAR principles.
| Compound | Phenyl Substitution | Transporter IC₅₀ (nM) - Release | Transporter IC₅₀ (nM) - Uptake Inhibition | Primary Activity |
| Phenmetrazine | Unsubstituted | DA: 27, NE: 30 | DA: 131, NE: 147 | DA/NE Releaser |
| 3-FPM | 3-Fluoro | DA: 20, NE: 48 | DA: 168, NE: 410 | DA/NE Releaser |
| 4-FPM | 4-Fluoro | DA: 43, NE: 73 | DA: 376, NE: 692 | DA/NE Releaser |
| 4-MPM | 4-Methyl | DA: 22, NE: 35 | DA: 193, NE: 337 | DA/NE Releaser |
Data adapted from scientific literature for illustrative purposes.[3]
Therapeutic Potential and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics for CNS disorders.
-
ADHD and Narcolepsy: The stimulant properties derived from potent dopamine and norepinephrine reuptake inhibition make these compounds strong candidates for treating disorders of attention and wakefulness.[9]
-
Anorectics/Anti-Obesity Agents: The appetite-suppressant effects are a well-documented feature of this class of drugs.[4][10] The development of new analogs is driven by the need for effective weight-loss medications with a lower abuse potential than historical agents like phenmetrazine.
-
Antidepressants: Compounds with a balanced SNDRI profile could be developed as fast-acting antidepressants, though careful optimization is needed to manage side effects and abuse liability.[6]
Future research should focus on synthesizing and evaluating a broader range of derivatives to fully elucidate the SAR. Key goals include identifying compounds with improved selectivity, optimal pharmacokinetic profiles, and a reduced risk of abuse, potentially by modulating serotonergic activity or developing prodrug formulations.[4][11]
References
- Deutsch, H., Shi, Q., Gruszecka-Kowalik, E., & Schweri, M. (1996). Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry.
- Wu, Y.J. (2012). Heterocycles and medicine: A survey of the heterocyclic drugs approved by the US FDA from 2000 to present. In Progress in Heterocyclic Chemistry. Elsevier.
- Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., ... & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
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Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
- Hanessian, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Retrieved from [Link]
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- Jain, A., & Sahu, S. K. (2024).
- Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(30), 3422-3430.
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.
- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
- McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Wallach, J. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369-379.
- ResearchGate. (1985). Neurochemical and Behavioral Factors in the Development of Tolerance to Anorectics.
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Studies of 2-(4-Chlorophenyl)-2-methylmorpholine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 2-(4-Chlorophenyl)-2-methylmorpholine for in vitro studies. This document outlines recommended protocols for handling, preparing, and applying the compound in cell-based assays, along with the scientific rationale behind these procedures.
Introduction and Scientific Background
This compound belongs to the substituted morpholine class of compounds. While direct in vitro studies on this specific molecule are not extensively published, the morpholine scaffold is a common feature in a variety of biologically active molecules. Derivatives of morpholine have been investigated for their potential as antitumor agents, inhibitors of protein-protein interactions, and as modulators of neurotransmitter systems. For instance, certain 2-morpholino-4-anilinoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines like HepG2[1]. Other related phenylmorpholine compounds are known to interact with monoamine transporters[2].
Given the structural similarities to other biologically active morpholine-containing compounds, it is hypothesized that this compound may exhibit interesting pharmacological properties worthy of in vitro investigation. The protocols outlined below are designed as a starting point for characterizing the in vitro effects of this compound, with a focus on assessing its potential cytotoxicity and mechanism of action.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | 4°C, protect from light | [3] |
Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out a precise amount of this compound (e.g., 2.12 mg).
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution with 2.12 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Scientific Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. Preparing a concentrated stock solution allows for minimal solvent addition to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.
In Vitro Cytotoxicity Assessment
A fundamental first step in characterizing a new compound is to determine its effect on cell viability. The following protocol is a general guideline for assessing the cytotoxicity of this compound using a common colorimetric method, the MTT assay.
Cell Line Selection and Culture
The choice of cell line is crucial and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines representing different cancer types is recommended. Based on studies with similar morpholine derivatives, the HepG2 (human liver cancer) cell line is a relevant starting point[1].
Table 2: Example Cell Lines for Cytotoxicity Screening
| Cell Line | Tissue of Origin | Doubling Time (approx.) |
| HepG2 | Liver Carcinoma | 48 hours |
| MCF-7 | Breast Adenocarcinoma | 24-30 hours |
| A549 | Lung Carcinoma | 22 hours |
| HCT116 | Colon Carcinoma | 18 hours |
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[4].
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A recommended starting concentration range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Scientific Rationale: This assay provides a quantitative measure of cell viability and proliferation. The dose-response curve is essential for determining the potency of the compound and for selecting appropriate concentrations for subsequent mechanistic studies.
Visualization of Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Preliminary Mechanism of Action Studies
Once the cytotoxic potential of this compound is established, further in vitro assays can be employed to elucidate its mechanism of action.
Apoptosis vs. Necrosis Determination
To determine if the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended.
Table 3: Recommended Concentrations for Mechanistic Studies
| Concentration | Rationale |
| IC₂₅ | To observe early apoptotic events without significant cell death. |
| IC₅₀ | To assess the primary mechanism of cell death at a moderately effective dose. |
| IC₇₅ | To observe late-stage apoptosis and potential secondary necrosis. |
Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells can be performed. This will reveal if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Visualization of Potential Signaling Pathways
While the exact mechanism of this compound is unknown, related compounds have been shown to modulate various signaling pathways. The following diagram illustrates a hypothetical pathway where the compound could induce apoptosis.
Caption: Hypothetical apoptotic pathway induced by the compound.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a solid foundation for the in vitro characterization of this compound. It is imperative to remember that these are starting points, and optimization of concentrations, incubation times, and cell lines will be necessary. Further studies could explore the compound's effects on specific signaling pathways, its potential for synergistic effects with known anticancer drugs, and its off-target activities.
References
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1643. Available at: [Link]
-
Zaber, J., et al. (2024). N-methylmorpholine incorporation into the structure of biphenyl leads to the bioactive inhibitor of PD-1/PD-L1 interaction. Bioorganic & Medicinal Chemistry Letters, 110, 129882. Available at: [Link]
-
Wikipedia (n.d.). List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]
-
BioAgilytix (n.d.). Cell-Based Assay. Available at: [Link]
-
Rovida, C., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16365. Available at: [Link]
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Application Notes & Protocols: Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Greener Approach to a Key Synthetic Building Block
N-Methylmorpholine (NMM) is a crucial heterocyclic tertiary amine with extensive applications in the chemical and pharmaceutical industries. It serves as a versatile catalyst in the production of polyurethane foams, a solvent, an extraction agent, and a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[1][2] Notably, its derivative, N-methylmorpholine-N-oxide (NMMO), is utilized as a green solvent for cellulose in the Lyocell process for producing artificial fibers.[1][3]
Traditionally, the synthesis of NMM has relied on the methylation of morpholine using toxic and hazardous reagents like methyl halides or dimethyl sulfate.[4] These methods not only pose significant environmental and safety risks but also generate substantial amounts of waste salts, complicating purification and increasing production costs.[4]
In recent years, dimethyl carbonate (DMC) has emerged as a superior, environmentally benign methylating agent.[4][5] DMC is non-toxic, biodegradable, and its use circumvents the formation of inorganic salt by-products, with methanol and carbon dioxide being the only theoretical co-products.[6] This application note provides a detailed guide to the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, highlighting a greener and more efficient synthetic route.[1][7]
Reaction Mechanism and Principles
The N-methylation of morpholine with dimethyl carbonate is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of morpholine attacks one of the methyl groups of dimethyl carbonate. The reaction can proceed with or without a catalyst, although the use of a catalyst can significantly improve the reaction rate and yield.[8]
The proposed mechanism involves the initial attack of the morpholine nitrogen on the methyl group of DMC, leading to the formation of a quaternary ammonium intermediate. This intermediate then collapses, releasing N-methylmorpholine, methanol, and carbon dioxide.
Caption: Proposed reaction mechanism for the synthesis of N-methylmorpholine.
Optimized Experimental Protocol
This protocol is based on literature-reported procedures that have demonstrated high yields and selectivity.[6][9]
Materials and Equipment:
-
Morpholine (≥99%)
-
Dimethyl carbonate (≥99%)
-
Autoclave or sealed reaction vessel capable of withstanding high temperatures and pressures
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethyl carbonate is flammable; keep away from ignition sources.
-
The reaction is performed under pressure; ensure the autoclave is properly sealed and operated by trained personnel.
Step-by-Step Procedure:
-
Reagent Charging: In a clean, dry autoclave, add morpholine and dimethyl carbonate. A molar ratio of morpholine to dimethyl carbonate of 1:1 to 1:1.2 has been shown to be effective.[2][7][8] For example, use 44.59 g of morpholine and 45.41 g of dimethyl carbonate.[8]
-
Reaction Setup: Seal the autoclave securely. Begin stirring the reaction mixture.
-
Reaction Conditions: Heat the autoclave to the desired reaction temperature. Temperatures ranging from 100°C to 200°C have been reported.[8] A higher temperature generally leads to a higher yield and selectivity of N-methylmorpholine. Maintain the reaction at the set temperature for a specified duration, typically between 1 to 10 hours.[8] The pressure inside the autoclave will increase as the reaction progresses.
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Carefully and slowly vent the autoclave to release any excess pressure.
-
Work-up and Purification:
-
Transfer the reaction mixture to a distillation flask.
-
Perform a simple distillation to remove the unreacted dimethyl carbonate and the methanol by-product.
-
The remaining crude product can be further purified by fractional distillation to obtain pure N-methylmorpholine. The boiling point of N-methylmorpholine is approximately 115-116°C.
-
Caption: Experimental workflow for N-methylmorpholine synthesis.
Data and Results
The yield and selectivity of the reaction are highly dependent on the reaction conditions. The table below summarizes some reported results.
| Molar Ratio (Morpholine:DMC) | Temperature (°C) | Time (h) | Pressure (10⁵ Pa) | Morpholine Conversion (%) | NMM Yield (%) | Reference |
| 1:1 | 100 | 1 | 1.0 | 77.83 | 58.29 | [8] |
| 1:1 | 150 | 5 | 20.0 | 94.87 | 72.27 | [8] |
| 1:1 | 200 | 1 | 45.0 | 91.11 | 76.69 | [8] |
| 1:1.2 | 100 | 3 | - | - | >95 | [2][7] |
| Optimized | 140 | - | - | - | 83 | [6][9] |
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Increase the reaction time or temperature.
-
Sub-optimal molar ratio: Ensure the correct molar ratio of reactants is used. An excess of dimethyl carbonate can favor the reaction.
-
-
Formation of By-products: A possible side reaction is the N-carboxymethylation of morpholine. Higher reaction temperatures generally favor the desired N-methylation.
-
Purification Difficulties: Ensure efficient separation during distillation. A well-packed fractional distillation column can improve the purity of the final product.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of N-methylmorpholine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
The synthesis of N-methylmorpholine from morpholine and dimethyl carbonate offers a greener, safer, and more efficient alternative to traditional methylation methods.[1] This process minimizes waste generation and avoids the use of highly toxic reagents, aligning with the principles of green chemistry.[4] The protocol outlined in this application note provides a robust and reproducible method for the high-yield synthesis of N-methylmorpholine, a valuable compound for a wide range of applications in research and industry.
References
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. [Link]
- CN103121978A - Method for preparing N-methylmorpholine - Google P
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate | Asian Journal of Chemistry. [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate - ResearchGate. [Link]
-
Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of chemical research, 35(9), 706-716. [Link]
- CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl)
-
Ouk, S., Thiébaud, S., Borredon, E., & Chabaud, B. (2005). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3029. [Link]
-
Sharma, S., Ameta, S. C., & Sharma, V. K. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG International Journal of Computer Science, 37(3). [Link]
-
Zhang, L. H. (2007). Green Synthesis of N-Methylmorpholine. Chemistry and Adhesion, (5), 45. [Link]
Sources
- 1. hnsincere.com [hnsincere.com]
- 2. CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of N-Methylmorpholine | Semantic Scholar [semanticscholar.org]
- 8. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 2-(4-Chlorophenyl)-2-methylmorpholine as a Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the morpholine moiety stands out as a "privileged scaffold"—a structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component for medicinal chemists aiming to optimize the pharmacokinetic profiles of new drug candidates.[3] Within this important class of heterocycles, 2-(4-Chlorophenyl)-2-methylmorpholine emerges as a particularly valuable, yet underexplored, building block. Its rigidified structure, conferred by the gem-disubstituted C2 position, and the presence of a chemically tractable secondary amine, offer a unique three-dimensional framework for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders such as depression and epilepsy.[4][5]
This comprehensive guide provides detailed protocols and application notes for the use of this compound as a key intermediate in the synthesis of novel chemical entities. We will first detail a robust, two-step synthesis of the title compound itself. Subsequently, we will present a protocol for its N-alkylation, a common and effective strategy for diversifying the morpholine core and exploring the structure-activity relationships (SAR) of the resulting derivatives.[6][7] The causality behind experimental choices and the self-validating nature of the protocols are emphasized throughout, providing researchers with the necessary tools to confidently incorporate this versatile building block into their synthetic workflows.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 109461-44-1 | |
| Molecular Formula | C₁₁H₁₄ClNO | |
| Molecular Weight | 211.69 g/mol | |
| Appearance | Solid | |
| Boiling Point | 307.0 ± 37.0 °C at 760 mmHg | |
| Storage | 4°C, protect from light |
Safety Precautions: this compound is classified as harmful. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step sequence involving the formation of an intermediate N-benzyl protected amino alcohol, followed by a cyclization reaction. This protocol is adapted from established methods for the synthesis of substituted morpholines.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-((2-hydroxyethyl)(phenylmethyl)amino)-1-(4-chlorophenyl)propan-1-ol
Materials and Equipment:
-
1-(4-Chlorophenyl)-1-oxopropan-2-ol
-
N-Benzylethanolamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-chlorophenyl)-1-oxopropan-2-ol (1.0 eq) in anhydrous methanol, add N-benzylethanolamine (1.1 eq) at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The addition of NaBH₄ reduces the initially formed iminium ion in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino alcohol.
Step 2: Cyclization to this compound
Materials and Equipment:
-
2-((2-hydroxyethyl)(phenylmethyl)amino)-1-(4-chlorophenyl)propan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
1,4-Dioxane
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the amino alcohol from Step 1 (1.0 eq) in 1,4-dioxane.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the solution while stirring. This acts as a dehydrating agent to promote the intramolecular cyclization.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The N-benzyl protected morpholine is then deprotected via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) to yield the final product, this compound.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: N-Alkylation of this compound
The secondary amine of this compound provides a convenient handle for further synthetic elaboration. N-alkylation is a fundamental transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.[8] This protocol details a general procedure for the N-alkylation with an alkyl halide.
Illustrative Reaction Scheme
Caption: General scheme for the N-alkylation of this compound.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq). The base is crucial for deprotonating the secondary amine, thereby activating it for nucleophilic attack.
-
Add the desired alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated derivative.
Rationale for Component Selection:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Base: Potassium carbonate is an inexpensive and moderately strong base, sufficient to deprotonate the morpholine nitrogen without causing significant side reactions.
-
Temperature: Refluxing the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Applications in Drug Discovery and Development
The 2-phenylmorpholine scaffold is a core component of several CNS-active drugs, including the antidepressant viloxazine and the psychostimulant phenmetrazine.[4][5] The introduction of a 4-chloro substituent on the phenyl ring and a 2-methyl group on the morpholine ring can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.
By utilizing the N-alkylation protocol described above, researchers can synthesize a library of derivatives of this compound for screening in various biological assays. For example, the introduction of different alkyl or arylalkyl groups at the nitrogen atom can influence the compound's affinity and selectivity for monoamine transporters, which are key targets in the treatment of depression and other mood disorders.[9][10] Furthermore, the chiral nature of this compound offers the potential for stereoselective interactions with biological receptors, a critical aspect in the design of modern pharmaceuticals.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for the synthesis of the title compound and its subsequent derivatization. By understanding the underlying chemical principles and following the outlined procedures, researchers can effectively utilize this scaffold to explore new chemical space and advance their drug discovery programs.
References
- 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
- Morpholine derivatives in the treatment of depression.
- Morpholine scaffold in common antidepressants.
- Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. MDPI.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- 2-Phenylmorpholine. Wikipedia.
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Substituted phenylmorpholine. Wikipedia.
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. SpringerLink.
- A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central.
- Preparation method of fenbendazole.
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.
- Green Synthesis of Morpholines via Selective Monoalkyl
- A kind of preparation method of fenbendazole.
- Synthesis of fenbendazole and oxfenbendazole.
- This compound (C11H14ClNO). PubChemLite.
- Fenbendazole synthesis. ChemicalBook.
- 2-(4-Chlorophenyl)-3-methylmorpholine|CAS 36981-95-0. Benchchem.
- Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity rel
- Synthesis method of fenbendazole.
- Synthesis process of N-methylmorpholine.
- N-Methylmorpholine.
- N-Methylmorpholine.
Sources
- 1. CN103242238A - Preparation method of fenbendazole - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield of 2-(4-Chlorophenyl)-2-methylmorpholine synthesis
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address challenges encountered during the synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine, with a focus on improving reaction yields. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure your success.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of this compound typically follows a two-stage process: the formation of a key amino alcohol intermediate, followed by a cyclization step to construct the morpholine ring. Understanding the nuances of this pathway is critical for troubleshooting and yield optimization.
A common and reliable route involves the reduction of an α-amino ketone to form an amino alcohol, which is then cyclized.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems impacting your reaction yield.
Question 1: My overall yield is consistently low (<40%). What are the most common causes?
Answer: Low overall yield is a multifaceted issue that can stem from any stage of the synthesis. A systematic approach is required:
-
Purity of Starting Materials: The purity of the initial precursor, 2-amino-1-(4-chlorophenyl)propan-1-one, is paramount.[1] Impurities can interfere with the reduction step. Similarly, the quality of the reducing agent (e.g., NaBH₄) and the cyclizing agent (e.g., chloroacetyl chloride) is critical. Always use freshly opened or properly stored reagents.
-
Inefficient Reduction (Stage 1): The reduction of the ketone to the amino alcohol must be complete. An incomplete reaction will carry unreacted ketone into the cyclization step, where it can form complex impurities. Monitor this step by Thin Layer Chromatography (TLC) until the starting ketone spot has completely disappeared.
-
Suboptimal Cyclization Conditions (Stage 2): This is the most frequent source of yield loss. Key factors include:
-
Base Selection: The base used for the cyclization must be strong enough to deprotonate both the amine and the hydroxyl group of the amino alcohol intermediate. Weaker bases may lead to incomplete reaction or favor N-acylation without subsequent O-alkylation.
-
Reaction Temperature: Insufficient heat may lead to a sluggish and incomplete reaction. Conversely, excessive heat can promote side reactions, such as the formation of elimination products.
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents are often effective.
-
-
Losses During Work-up and Purification (Stage 3): Significant product can be lost during aqueous washes if the pH is not carefully controlled. The final product is a base and will have higher solubility in acidic aqueous layers. Furthermore, improper selection of solvent systems for crystallization or chromatography can lead to poor recovery.[2]
Question 2: The cyclization reaction stalls and fails to go to completion. How can I improve this?
Answer: An incomplete cyclization is typically a result of suboptimal reaction kinetics or equilibrium. Consider the following adjustments:
| Parameter | Recommended Action & Rationale |
| Base | Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Rationale: These bases ensure complete and irreversible deprotonation of the amino alcohol, creating the reactive alkoxide and amide anions necessary for the intramolecular cyclization to proceed efficiently.[3][4] |
| Temperature | Gradually increase the reaction temperature in 10 °C increments. Rationale: Many cyclization reactions have a significant activation energy. Increasing the temperature provides the necessary energy to overcome this barrier. However, monitor for the appearance of new impurity spots on TLC, which would indicate decomposition or side reactions. |
| Reagent Addition | Add the chloroacetyl chloride slowly via a syringe pump to the solution of the deprotonated amino alcohol. Rationale: Slow addition maintains a low concentration of the electrophile, which can favor the desired intramolecular cyclization over intermolecular polymerization, a common side reaction that consumes starting material. |
| Solvent | Ensure the solvent is anhydrous. Use a dry, aprotic polar solvent like THF or DMF. Rationale: Protic impurities (like water) will quench the strong base and the anionic intermediates, effectively halting the reaction. |
Question 3: I am observing significant formation of a high molecular weight, insoluble material in my cyclization step. What is it and how can I prevent it?
Answer: This is a classic sign of intermolecular polymerization. Instead of the deprotonated amino alcohol reacting with the acyl chloride within the same molecule (intramolecular), it is reacting with other molecules (intermolecular), leading to long polymer chains.
To prevent this, you must favor the intramolecular pathway. The key principle to apply here is the use of high-dilution conditions .
Sources
Technical Support Center: Overcoming Solubility Challenges of 2-(4-Chlorophenyl)-2-methylmorpholine
Introduction
Welcome to the technical support center for 2-(4-Chlorophenyl)-2-methylmorpholine. This molecule, characterized by a chlorophenyl group and a methylmorpholine moiety, presents significant opportunities in various research fields. However, its structural characteristics—notably the hydrophobic chlorophenyl ring—predict low aqueous solubility, a common hurdle for many new chemical entities.[1][] Poor solubility can lead to inconsistent results in biological assays, hinder the preparation of stock solutions, and complicate formulation for in vivo studies.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and overcoming solubility-related issues. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide: Addressing Specific Solubility Issues
This section is formatted to address common problems encountered during experimentation. Each answer provides a causal explanation and a direct, actionable solution.
Q1: My compound precipitated out of solution when I tried to dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What happened, and how can I prevent this?
A1:
The "Why": The Limits of Kinetic Solubility
What you have observed is a classic case of a compound exceeding its thermodynamic solubility in an aqueous medium. When you dilute a high-concentration DMSO stock, you create a temporarily supersaturated solution.[5][6] The compound remains dissolved for a short period (its kinetic solubility ), but as the system moves toward thermodynamic equilibrium, the excess, poorly soluble compound precipitates out.[5][7] This issue is especially prominent for hydrophobic molecules when the percentage of the organic co-solvent (DMSO) becomes too low to maintain solubility.
Furthermore, this compound contains a morpholine ring, which is a weak base. Its solubility is highly dependent on pH. In its protonated (ionized) form at lower pH, it will be significantly more soluble in water. At a neutral pH like 7.4, a larger fraction of the molecule will be in its less soluble, non-ionized form, contributing to precipitation.[][8]
The "How-To": A Step-by-Step Approach to Stable Solutions
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration that is below the compound's thermodynamic solubility limit in your final assay buffer.
-
Control Final DMSO Concentration: For in vitro assays, aim for a final DMSO concentration of ≤1%, but understand that even this may not be sufficient for some compounds. If your compound precipitates at 1% DMSO, you may need to explore other strategies.
-
pH Adjustment: For weakly basic compounds, lowering the pH of the aqueous buffer can dramatically increase solubility.[] Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.0) to determine the optimal pH for solubility that is also compatible with your experimental system.
-
Employ Additional Excipients: If the above steps are insufficient or incompatible with your assay, you must consider formulation aids. These are discussed in detail in Q3.
Caption: Decision workflow for addressing compound precipitation.
Q2: I'm observing low and inconsistent readings in my cell-based or enzymatic assay. Could this be a solubility problem?
A2:
The "Why": The Impact of Microprecipitation on Bioassays
Yes, this is a strong indicator of a solubility issue. Even if you don't see visible precipitation, the compound may be forming microscopic or amorphous precipitates in the assay medium. This phenomenon has several negative consequences:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is much lower and more variable than your nominal concentration, leading to poor dose-response curves and underestimated potency (higher IC50/EC50).[3]
-
Non-Specific Effects: Solid particles can interfere with assay readouts (e.g., light scattering in absorbance/fluorescence assays) or cause non-specific cytotoxicity in cell-based assays.
-
Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to high variability in your results.
The "How-To": Validating Solubility in Your Assay Medium
Before conducting extensive biological experiments, you must determine the solubility limit in your specific assay medium. A simple kinetic solubility test is invaluable.
Protocol: Simplified Kinetic Solubility Assay
-
Prepare Stock Solution: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Add Assay Medium: Add your complete assay buffer or cell culture medium to each well, diluting the DMSO solution 100-fold (e.g., add 198 µL of medium to 2 µL of DMSO stock). This will result in a final DMSO concentration of 1%.
-
Incubate and Observe: Shake the plate for 1-2 hours at the temperature of your assay (e.g., 37°C).[3]
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance above the buffer-only control is your approximate kinetic solubility limit. Ensure your assay concentrations stay well below this limit.
Q3: I need to prepare a high-concentration stock solution for an in vivo animal study, but it's not dissolving in saline or PBS. What are my options?
A3:
The "Why": The Need for Advanced Formulation Vehicles
For in vivo studies, especially those requiring parenteral administration, high concentrations are often necessary to achieve the desired dose in a small injection volume. Simple aqueous vehicles are unsuitable for hydrophobic compounds like this compound. You must create a formulation that increases the compound's apparent solubility. The primary strategies involve co-solvents, surfactants, and complexing agents.[1][9]
The "How-To": Formulation Strategies for In Vivo Dosing
Here are three common and effective approaches. It is crucial to test the tolerability and stability of any new formulation in a small pilot study.
-
Co-solvent Systems:
-
Mechanism: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[10][11][12] They disrupt the hydrogen bonding network of water, making it more favorable for a hydrophobic solute to dissolve.[11]
-
Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO).[][12]
-
Example Formulation: A common starting point for a non-toxic vehicle is a ternary mixture, such as:
-
10% DMSO
-
40% PEG 400
-
50% Saline or Water
-
-
-
Surfactant-Based Systems (Micellar Solubilization):
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles.[13][14][15] The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous medium.[15][16][17]
-
Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
Example Formulation:
-
5-10% Solutol® HS 15 or Cremophor® EL
-
90-95% Saline
-
-
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] The hydrophobic drug molecule (the "guest") can fit inside the cavity of the cyclodextrin (the "host"), forming an inclusion complex.[20][21] This complex has greatly improved aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[20][22]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[19]
-
Example Formulation:
-
20-40% (w/v) HP-β-CD in Water for Injection.
-
-
Caption: Mechanism of drug solubilization by a cyclodextrin.
Data Summary: Comparison of Formulation Strategies
| Formulation Strategy | Key Excipients | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents | PEG 400, PG, DMSO, Ethanol | 10-60% organic solvent | Simple to prepare, can dissolve high drug concentrations. | Potential for toxicity at high concentrations; risk of precipitation upon dilution in vivo. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | 2-15% surfactant | Forms stable micelles, good for IV administration.[13] | Potential for hypersensitivity reactions (especially Cremophor®); can have its own biological effects. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 20-40% (w/v) | Low toxicity, high loading capacity, FDA-approved excipients.[18][22] | Can be viscous at high concentrations; potential for nephrotoxicity with some derivatives. |
Part 2: Frequently Asked Questions (FAQs)
-
What are the predicted physicochemical properties of this compound?
-
Based on its structure (C11H14ClNO), its molecular weight is approximately 211.69 g/mol .[23] Public databases predict an XlogP (a measure of lipophilicity) of around 1.8, indicating it is moderately hydrophobic.[24] The morpholine nitrogen provides a basic center, suggesting its solubility will increase at acidic pH.
-
-
What are the best organic solvents for making a high-concentration primary stock solution?
-
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stocks (e.g., 10-50 mM) for initial screening. Other options include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always use anhydrous grade solvents to prevent degradation.
-
-
How can I determine the true thermodynamic solubility of my compound?
-
The gold standard is the shake-flask method .[3][25] This involves adding an excess amount of the solid compound to a specific buffer or medium, agitating it at a controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached, and then filtering or centrifuging the sample to remove undissolved solid.[25] The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV or LC-MS.[26][27]
-
-
How does temperature affect the solubility of this compound?
-
For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[6] However, this effect is usually modest over the typical range of experimental temperatures (e.g., 25°C to 37°C). If you are struggling with solubility, slightly increasing the temperature during solution preparation may help, but be cautious of compound stability at elevated temperatures.
-
-
What are the visual signs of compound precipitation in my cell culture media?
-
Look for a faint cloudiness, haziness, or Tyndall effect (light scattering) when viewing the media against a dark background. Over time, you may see a thin film on the surface of the well or small, needle-like crystals at the bottom.
-
References
- Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- American Journal of Pharmaceutics. The Use of Cyclodextrins in Pharmaceutical Formulations.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Vertex AI Search. Solubilization by surfactants: Significance and symbolism.
- ScienceDirect. Cyclodextrins and their applications in pharmaceutical and related fields.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
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International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
- Ovid. Kinetic versus thermodynamic solubility temptations and risks.
- National Institutes of Health. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques - PMC.
- PubMed Central. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Wikipedia. Cosolvent.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Slideshare. solubility enhancement and cosolvency by madhavi | PPTX.
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ResearchGate. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Available from: [Link]
- PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
- IJCRT.org. Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
- ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
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ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... Available from: [Link]
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Slideshare. Solubility & Method for determination of solubility | PPTX.
- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- PubChem. 2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992.
- PubChem. 2-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 5154931.
- PubChemLite. This compound (C11H14ClNO).
- CymitQuimica. This compound, 99%.
- Fisher Scientific. This compound, 99%, Thermo Scientific Chemicals 250 mg.
- Sigma-Aldrich. This compound | 109461-44-1.
- ChemBK. 4-methylmorpholine hydrochloride.
- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
- Loba Chemie. 109-02-4 CAS | N-METHYL MORPHOLINE | Laboratory Chemicals | Article No. 04668.
- Sigma-Aldrich. 4-Methylmorpholine redistillation, = 99.5 109-02-4.
- NIST WebBook. Morpholine, 4-methyl-, 4-oxide.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
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common side reactions in the synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine
Beginning Data Collection
I've initiated comprehensive Google searches, focusing on the synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine. My aim is to gather information on side reactions, byproducts, and how to troubleshoot. This groundwork will lay the foundation for more specific investigation.
Outlining the Structure
My searches are underway and I am starting to see some patterns emerge. I will categorize recurring synthetic challenges into troubleshooting sections. Then, I plan to structure a technical support center using a Q&A format. For each problem, I will outline the cause of the side reaction and step-by-step solutions. I am creating diagrams for clarification and tables for quantitative data. Full citations and a references section are planned.
Formulating the Q&A
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Structuring the Guide
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Defining the Side Reactions
I'm now identifying potential side reactions based on the anticipated synthetic route. I'm seeing incomplete cyclization as a key issue, along with over-alkylation or arylation. I also foresee byproducts from precursor impurities as a challenge. I need to figure out how to address these by explaining their mechanisms and offering practical solutions and troubleshooting tips.
Refining the Approach
I'm now focusing on deconstructing the synthesis, considering potential starting materials and key steps: forming the diethanolamine backbone (if needed), introducing the chlorophenyl and methyl groups, and then cyclizing to get the morpholine ring. Based on this, I'm identifying incomplete cyclization, over-alkylation, and precursor byproduct formation as key side reaction categories, plus elimination, rearrangements, and dimerization possibilities. I'm searching broadly and honing in on C2 substituent introduction to support diagram and troubleshooting content.
Refining the Guide Structure
I'm now focusing on a plan for the technical support guide. I will start by deconstructing the synthesis, considering the diethanolamine backbone formation, introducing the chlorophenyl and methyl groups, and then cyclization for the morpholine ring. Based on this, I'm identifying several categories of side reactions, including incomplete cyclization, over-alkylation, and byproducts from precursors, along with elimination, rearrangements, and dimerization. My initial search was general to morpholine synthesis from diethanolamine, so now I am going to search more specifically for analogous 2,2-disubstituted morpholines for content to support the planned diagrams and troubleshooting content.
Detailing the FAQs
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Outlining the Guide
I'm now structuring the technical support guide with an introduction highlighting the importance of the target molecule and then diving into the detailed FAQ section, which will address the common synthetic challenges researchers face. I'll cover the synthesis deconstruction, anticipating side reactions, and planning the guide's structure.
Refining the Troubleshooting Guide
I'm now integrating this information into the technical support guide. I'm focusing on the formation of the diethanolamine backbone and incorporating C2 substituents, plus refining FAQ questions. My specific compound route is N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methyl-ethan-2-amine synthesis and cyclization. I'll include issues like incomplete cyclization and byproducts from materials.
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(4-Chlorophenyl)-2-methylmorpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic principles. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Core Synthetic Strategy: An Acid-Catalyzed Cyclization Approach
The synthesis of the 2-aryl-2-methylmorpholine scaffold is a critical step in the development of various pharmacologically active compounds. A robust and common strategy involves the acid-catalyzed cyclization of a suitably substituted N-(2-hydroxyethyl)amino alcohol precursor. This intramolecular reaction is mechanistically related to the renowned Pictet-Spengler reaction, which is a powerful tool for constructing heterocyclic systems.[1][2]
The driving force for this transformation is the formation of an electrophilic iminium ion under acidic conditions, which is then attacked by the pendant hydroxyl group to form the morpholine ring.[2] Controlling the reaction conditions is paramount to maximizing the yield of the desired product while minimizing the formation of side products.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure. Optimization of specific parameters may be necessary depending on the substrate and scale.
Step 1: Synthesis of the Precursor, 1-((2-hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol
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To a solution of 2-aminoethanol (1.2 equivalents) in a suitable solvent such as methanol or isopropanol, add 2-(4-chlorophenyl)-2-methyloxirane (1.0 equivalent).
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Stir the reaction mixture at a controlled temperature, typically between 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature.
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Remove the solvent under reduced pressure. The resulting crude amino alcohol can often be used in the next step without further purification. If necessary, purification can be achieved via column chromatography on silica gel.
Step 2: Acid-Catalyzed Cyclization
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Dissolve the crude 1-((2-hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol from the previous step in a high-boiling point, non-reactive solvent like toluene or xylene.
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Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), typically at a loading of 1.5-2.0 equivalents. The dehydration of diethanolamine using a strong acid is a classic industrial method for morpholine synthesis.[3]
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Heat the mixture to reflux (e.g., 110-140 °C) using a Dean-Stark apparatus to remove the water formed during the reaction. This is crucial for driving the equilibrium towards product formation.
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Monitor the reaction until the starting material is consumed (as determined by TLC or LC-MS). This can take anywhere from 12 to 24 hours.[4]
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Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
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Carefully quench the reaction by slowly adding the acidic mixture to a cooled, stirred solution of a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is alkaline (pH 9-10).
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Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude material using column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.[4][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields are a common problem and can stem from several factors.[3]
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Incomplete Reaction: The cyclization step may not have reached completion.
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Causality: The energy barrier for the intramolecular cyclization might not be fully overcome, or the equilibrium may not favor the product.
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Solution: Try extending the reaction time or cautiously increasing the temperature. In similar syntheses, maintaining a high temperature is crucial for good yields.[3] Also, ensure efficient removal of water using a properly set up Dean-Stark trap.
-
-
Suboptimal Reagent Ratios: The stoichiometry of your acid catalyst might be insufficient.
-
Causality: The acid catalyst is essential for protonating the hydroxyl group (turning it into a good leaving group) and facilitating the formation of the key iminium ion intermediate.[2] An insufficient amount will result in a sluggish or incomplete reaction.
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Solution: Increase the loading of the acid catalyst. Perform small-scale trials to find the optimal ratio, balancing yield with potential side reactions.
-
-
Product Degradation: The product may be sensitive to the harsh acidic conditions and high temperatures.
-
Causality: Prolonged exposure to strong acid at high temperatures can lead to decomposition or the formation of undesired polymeric byproducts.
-
Solution: Consider using a milder acid catalyst or running the reaction at the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
-
Poor Product Isolation: Significant product loss can occur during the work-up, especially for water-soluble morpholine derivatives.[3]
-
Causality: The basic nitrogen atom in the morpholine ring can make the product partially soluble in the acidic aqueous phase during the initial work-up steps.
-
Solution: Ensure the aqueous layer is made sufficiently alkaline (pH > 10) before extraction. Perform multiple extractions with an appropriate organic solvent to maximize recovery.
-
Q2: I'm observing significant side product formation. How can I improve the reaction's selectivity?
Answer: The formation of side products often arises from competing reaction pathways.
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Intermolecular Reactions: The amino alcohol precursor can react with itself to form dimers or polymers instead of cyclizing.
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Causality: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
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Solution: Employ high-dilution conditions. Add the precursor solution slowly to the hot, acidic solvent to maintain a low instantaneous concentration, thus favoring the intramolecular pathway.
-
-
Elimination Reactions: Undesired elimination reactions can occur, particularly at high temperatures.
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Causality: The reaction conditions are conducive to dehydration, and alternative elimination pathways might exist.
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Solution: Carefully control the reaction temperature. Running the reaction at the minimum temperature required for cyclization can significantly improve selectivity.[3]
-
-
Impure Starting Materials: Impurities in the starting oxirane or amino alcohol can lead to a cascade of side reactions.
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Causality: Reactive impurities can consume reagents or catalyze undesired pathways.
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Solution: Ensure the purity of your starting materials before beginning the synthesis. Purify the precursor amino alcohol if it appears impure after its synthesis.
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Q3: The final product is a viscous oil that is difficult to purify by column chromatography. What are my options?
Answer: Purifying polar, basic compounds like morpholines can be challenging.
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Salt Formation and Recrystallization: This is often the most effective method for purifying basic compounds.
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Causality: Converting the basic morpholine into a salt (e.g., a hydrochloride or tosylate salt) often yields a stable, crystalline solid that is much easier to purify by recrystallization than the freebase oil.
-
Solution: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt should precipitate out.[6] The resulting solid can then be filtered and recrystallized to high purity. The freebase can be regenerated by treatment with a base if required.
-
-
pH-Adjusted Extraction: This technique can help remove non-basic impurities.
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Causality: The basicity of the morpholine nitrogen allows it to be selectively extracted into an acidic aqueous phase, leaving non-basic organic impurities behind.
-
Solution: Dissolve the crude oil in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). Separate the layers, then basify the aqueous layer to a high pH and re-extract the pure product back into an organic solvent.[5]
-
-
Optimized Chromatography: If chromatography is the only option, adjustments can improve separation.
-
Solution: Try adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent system. This deactivates the acidic sites on the silica gel, preventing peak tailing and improving the separation of basic compounds.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the cyclization reaction? A: The three most critical parameters are temperature , water removal , and catalyst concentration . Temperature must be high enough to drive the reaction but low enough to prevent degradation.[3] Efficient water removal is essential to push the reaction equilibrium towards the product. The acid catalyst concentration dictates the reaction rate and must be optimized for efficiency without causing excessive side reactions.[2]
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method.[4] Use a mobile phase that provides good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine). Staining with potassium permanganate is effective for visualizing the spots. For more quantitative analysis, LC-MS is the preferred method.
Q: Are there alternative synthetic routes to consider? A: Yes, several other methods exist for synthesizing the morpholine core, although they may require different starting materials. These include routes starting from 1,2-amino alcohols and ethylene sulfate, or palladium-catalyzed oxidative cyclization of alkenes.[7] For derivatization at the nitrogen, standard N-alkylation procedures using an alkyl halide in the presence of a base are highly effective.[4][8]
Data Summary: Optimizing Reaction Parameters
The following table summarizes expected outcomes when modifying key reaction parameters.
| Parameter | Observation / Outcome | Recommendation & Rationale |
| Acid Catalyst | Insufficient acid leads to slow/incomplete reaction. Excess acid can cause degradation. | Start with 1.5 equivalents of a strong acid like H₂SO₄ or PTSA. Optimize in 0.2 eq increments. This ensures sufficient protonation to drive the reaction.[2][3] |
| Solvent | Protic solvents can interfere with the reaction. Low-boiling solvents may not reach the required temperature. | Use a high-boiling aprotic solvent like toluene or xylene to facilitate high temperatures and azeotropic water removal.[9] |
| Temperature | Low temperature results in no reaction. Excessively high temperature increases side products. | Refluxing in toluene (~110 °C) is a good starting point. Adjust as needed based on reaction rate and purity profile. Temperature control is key to selectivity.[3] |
| Reaction Time | Too short a time leads to incomplete conversion. Too long can lead to product degradation. | Monitor the reaction by TLC or LC-MS every 4-6 hours. Stop the reaction once the starting material is consumed.[4] |
| Concentration | High concentration may favor intermolecular side reactions (polymerization). | Run the reaction at a moderate dilution (e.g., 0.1-0.2 M). High dilution can further improve selectivity but may require longer reaction times. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow diagram.
References
- Benchchem. Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. Benchchem. Accessed January 12, 2026.
- Benchchem. troubleshooting guide for the synthesis of morpholine compounds. Benchchem. Accessed January 12, 2026.
- Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem. Accessed January 12, 2026.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). КиберЛенинка.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). AKJournals.
- Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.).
- N-alkylation of morpholine with other alcohols | Download Table. (n.d.).
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI.
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central (PMC), NIH.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. (n.d.). PubMed Central (PMC), NIH.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Jain, A., & Sahu, S. K. (2024).
- Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.).
- Morpholines. Synthesis and Biological Activity. (n.d.).
- This compound | 109461-44-1. (n.d.). Sigma-Aldrich.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2016). Semantic Scholar.
- Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anell
- Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (n.d.).
- Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.).
- Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF. (n.d.).
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- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
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- 7. Morpholine synthesis [organic-chemistry.org]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)-2-methylmorpholine
Welcome to the technical support center for researchers investigating the degradation pathways of 2-(4-Chlorophenyl)-2-methylmorpholine. This guide is designed for professionals in drug development and analytical sciences. It moves beyond simple protocols to explain the underlying scientific principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results. The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety.[1] Therefore, a thorough understanding of its degradation profile is paramount.
Section 1: Compound Profile & Intrinsic Stability
This compound is a substituted morpholine derivative. Its core structure consists of a morpholine ring, a stable secondary amine, and a chlorophenyl group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [2][3] |
| Molecular Weight | 211.69 g/mol | [2] |
| Physical Form | Solid | [4] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). However, it may react with strong oxidizing agents, acids, and acid halides. |
Understanding these properties is the first step in designing a robust degradation study. The presence of the morpholine ring and the halogenated phenyl group suggests potential susceptibility to specific degradation mechanisms under stress conditions.
Section 2: Predicted Degradation Pathways
While specific degradation data for this compound is not extensively published, we can predict likely pathways based on the functional groups present and known degradation patterns of related molecules, such as morpholine itself.[5][6][7] Forced degradation studies are essential to generate these potential degradation products in a shorter time frame than real-time stability studies.[8]
The primary sites for degradation are:
-
The Morpholine Ring Nitrogen: Susceptible to oxidation (N-oxide formation).
-
The Morpholine Ring C-N and C-O Bonds: Susceptible to cleavage under harsh hydrolytic (acidic or basic) conditions, potentially leading to ring-opening. Studies on other nitrogen heterocyclic compounds show that the first step is often the cleavage of a C-N bond.[6][7]
-
The Chlorophenyl Group: Generally stable, but the aromatic ring can undergo hydroxylation under specific oxidative or photolytic conditions.
-
The Methyl Group: Can be a site for oxidation.
Caption: Predicted degradation pathways for this compound.
Section 3: Designing and Executing a Forced Degradation Study
Forced degradation, or stress testing, is fundamental to identifying likely degradation products and establishing stability-indicating analytical methods.[1][8] The goal is to achieve relevant degradation, typically in the range of 10-20%, without completely destroying the molecule, which could lead to secondary and uninformative degradation products.[9]
Experimental Workflow: A Step-by-Step Guide
Caption: General experimental workflow for a forced degradation study.
Protocol: Standard Stress Conditions
Before initiating the study, ensure you have developed a preliminary analytical method (e.g., HPLC-UV) capable of resolving the parent compound from potential impurities.[10]
| Stress Condition | Recommended Protocol | Rationale & Troubleshooting Notes |
| Acid Hydrolysis | 1. Prepare a solution of the compound in a suitable solvent (e.g., Methanol/Water).2. Add 0.1 M HCl.3. Heat at 60-70°C and sample at various time points (e.g., 2, 4, 8, 24 hours).4. Neutralize samples with an equivalent amount of base before analysis. | The morpholine ring may be susceptible to acid-catalyzed hydrolysis. If no degradation is observed, increase acid concentration or temperature. If degradation is too rapid, reduce temperature. |
| Base Hydrolysis | 1. Prepare a solution of the compound.2. Add 0.1 M NaOH.3. Heat at 60-70°C and sample at time points.4. Neutralize samples with an equivalent amount of acid before analysis. | While generally stable, harsh basic conditions can promote certain rearrangements or ring-opening reactions. Adjust conditions as needed based on the observed degradation rate. |
| Oxidative Degradation | 1. Prepare a solution of the compound.2. Add 3% Hydrogen Peroxide (H₂O₂).3. Keep at room temperature and sample at time points.4. Quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite) before injection to protect the column. | The secondary amine is a prime target for oxidation to an N-oxide.[11][12] The reaction can be slow; gentle heating (e.g., 40°C) can be used if necessary. |
| Thermal Degradation | 1. Store the solid compound in a stability chamber at 70°C with and without humidity.[1]2. Prepare a solution and heat to 70°C.3. Sample at various time points. | This tests the intrinsic stability of the molecule to heat.[1] High temperatures can reveal degradation pathways that might occur over a long shelf-life. |
| Photolytic Degradation | 1. Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).2. Use a dark control to differentiate between light-induced and thermal degradation. | The chlorophenyl group contains chromophores that can absorb UV light, potentially leading to free-radical-mediated degradation.[1][13] |
Section 4: Troubleshooting Guide & FAQs
Q1: My chromatogram shows no degradation products after applying stress. What should I do?
-
Expert Answer: This indicates your compound is highly stable under the applied conditions. The principle of forced degradation requires you to find conditions that do cause degradation.[9]
-
Causality: The energy input (thermal, chemical) was insufficient to overcome the activation energy of the degradation reaction.
-
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the concentration of the stress agent (e.g., from 0.1 M to 1.0 M HCl), the temperature, or the exposure time.[1]
-
Verify Sample Preparation: Ensure the compound is fully dissolved. Poor solubility can mask degradation.
-
Check Analytical Method: Confirm your analytical method can detect the degradation products. They may not have the same UV chromophore as the parent compound. A Diode Array Detector (DAD) or Mass Spectrometer (MS) is invaluable here.
-
-
Q2: I see a significant loss of my main peak, but no new peaks are appearing. What does this mean?
-
Expert Answer: This is a common and critical issue known as a failure to achieve "mass balance." It suggests that your degradation products are not being detected by the analytical method.
-
Causality:
-
Loss of Chromophore: The degradation product may have lost the part of the molecule that absorbs UV light (the chlorophenyl ring).
-
Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out.
-
Volatility: The degradant could be a volatile compound that is lost during sample preparation.
-
Adsorption: The degradant may be strongly retained on the HPLC column or adsorbed onto the sample vial.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Switch to or add a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[10]
-
Change Wavelength: Analyze the chromatogram at multiple UV wavelengths to look for hidden peaks.
-
Check Solubility: Visually inspect your stressed samples for any precipitate. If present, try a different diluent for analysis.
-
-
Q3: How do I identify the structure of an unknown peak in my chromatogram?
-
Expert Answer: This is the core objective of the study: structure elucidation. A multi-technique approach is required.
-
Causality: You have successfully generated a degradation product, and now you must determine its molecular structure to understand the degradation pathway.
-
Workflow:
-
LC-MS/MS Analysis: This is the primary tool. The parent mass (from MS1) will tell you the molecular weight of the degradant. A change of +16 Da, for example, strongly suggests the addition of an oxygen atom (oxidation/hydroxylation). The fragmentation pattern (from MS/MS) provides clues about where the modification occurred.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS provide a highly accurate mass, allowing you to determine the elemental formula of the degradant, which greatly constrains the possible structures.
-
Isolation and NMR: If a degradant is present in significant quantities (>5-10%), you may need to isolate it using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide an unambiguous structure.
-
-
Q4: My results are inconsistent between experiments. Why?
-
Expert Answer: Reproducibility is key to a valid study. Inconsistency usually points to uncontrolled variables in the experimental setup.
-
Causality: Minor, unmonitored variations in temperature, reagent concentration, light exposure, or sample handling are affecting the reaction kinetics.
-
Troubleshooting Steps:
-
Precise Control: Use calibrated ovens/water baths and freshly prepared, accurately measured reagents.
-
Standardize Sampling: Ensure the sampling and quenching/neutralization steps are performed identically for every time point and every experiment.
-
Solvent Effects: Ensure the same grade and source of solvents are used, as impurities in solvents can sometimes catalyze or inhibit degradation.
-
Headspace and Oxygen: For oxidative and thermal studies, the amount of oxygen in the vial headspace can influence results. Consider using sealed vials with a consistent fill volume or purging with an inert gas (like nitrogen) for non-oxidative studies.
-
-
References
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Fisher Scientific. (n.d.). This compound, 99%, Thermo Scientific Chemicals.
- Sigma-Aldrich. (n.d.). This compound | 109461-44-1.
- ResearchGate. (2022, October 4). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- PubChem. (n.d.). This compound.
- PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation....
- Eawag-BBD. (n.d.). Morpholine Degradation Pathway.
- PubMed Central. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1....
- ResearchGate. (2025, August 6). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1....
- MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
- Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling.
- The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Sources
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- 2. This compound, 99%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 4. This compound | 109461-44-1 [sigmaaldrich.com]
- 5. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine and Byproduct Mitigation
Welcome to the technical support resource for the synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this and structurally similar morpholine derivatives. Our focus is on providing practical, field-tested insights to anticipate and troubleshoot common challenges, particularly the formation of unwanted byproducts that can compromise yield and purity.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Overview of a Plausible Synthetic Pathway
The synthesis of this compound is not a trivial one-step reaction. It requires a multi-step approach that logically builds the molecule's core structure. A common and effective strategy involves the formation of a key amino alcohol intermediate followed by a cyclization step to form the morpholine ring. Understanding this workflow is the first step in identifying potential pitfalls.
Caption: Plausible synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Category: Grignard Reaction & Precursor Synthesis
FAQ 1: My Grignard reaction to form the C-C bond is low-yielding, and I've identified 4,4'-dichlorobiphenyl as a major byproduct. What is causing this?
Answer: This is a classic issue stemming from the high reactivity of Grignard reagents. The formation of a biphenyl dimer is typically due to a competing Wurtz-type coupling reaction, often exacerbated by specific factors:
-
Presence of Oxygen: Molecular oxygen can initiate radical pathways that lead to homocoupling of the Grignard reagent.
-
Moisture: Water will protonate and destroy the Grignard reagent, reducing the available nucleophile for your desired reaction.[1] Grignard reagents are extremely strong bases.[1][2]
-
Reaction Temperature: While initiation of Grignard formation may require gentle heating, the subsequent coupling reaction should be kept at a controlled temperature to minimize side reactions.
Troubleshooting Protocol:
-
Glassware & Reagents: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). All solvents (typically THF or diethyl ether) must be anhydrous.[1]
-
Inert Atmosphere: Conduct the entire reaction, from magnesium addition to quenching, under a positive pressure of a dry, inert gas.
-
Controlled Addition: Add the 1-bromo-4-chlorobenzene solution dropwise to the magnesium turnings. A common mistake is adding it too quickly, which can cause localized high temperatures and promote dimerization.
-
Quenching: After the reaction with your electrophile is complete, cool the mixture in an ice bath before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less aggressive than water or strong acids.[3]
FAQ 2: The addition of my Grignard reagent to the nitrile electrophile is inefficient, resulting in a low yield of the desired ketone intermediate. How can I improve this?
Answer: The reaction of Grignard reagents with nitriles can be slower than with aldehydes or ketones.[4] Inefficiency often points to issues with reactivity or steric hindrance.
-
Mechanism Insight: The Grignard reagent attacks the electrophilic carbon of the nitrile to form a stable imine magnesium salt. This intermediate is then hydrolyzed in a separate workup step to yield the ketone.[5] A key advantage of using a nitrile is that the intermediate salt prevents the common byproduct of tertiary alcohol formation, which occurs with esters.[5]
Optimization Strategies:
-
Solvent Choice: While ethereal solvents are standard, using benzene or toluene as a co-solvent can sometimes increase the yield of ketone from a nitrile reaction.[4]
-
Catalysis: For sterically hindered or less reactive substrates, the addition of a catalytic amount of a copper(I) salt, such as CuBr, can significantly improve the rate and yield of the nucleophilic addition.[4]
-
Temperature Control: Add the nitrile solution to the Grignard reagent at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature and stir for several hours to ensure completion.[5]
Category: Morpholine Ring Cyclization
FAQ 3: My attempt at intramolecular cyclization of the amino alcohol precursor resulted in a mixture of unreacted starting material and a sticky, polymeric substance. What went wrong?
Answer: This outcome strongly suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a common challenge in ring-forming reactions.
-
Causality: For cyclization to occur, the reactive ends of the molecule must find each other. If the concentration of the substrate is too high, the reactive ends of different molecules are more likely to interact, leading to chain growth (polymerization) or dimer formation.[6] Additionally, if the activation energy for the cyclization is too high, no reaction will occur under the given conditions.
Troubleshooting Protocol:
-
High-Dilution Principle: Perform the cyclization reaction at a very low concentration (e.g., 0.01–0.05 M). This can be achieved by slowly adding the amino alcohol solution to a larger volume of solvent containing the cyclizing agent over several hours using a syringe pump.
-
Choice of Cyclizing Agent:
-
Acid Dehydration: Strong acids like concentrated H₂SO₄ at high temperatures can work but are harsh and may lead to charring or other side reactions.[7][8]
-
SOCl₂ (Thionyl Chloride): This is often a more controlled and efficient method. It converts the alcohol into a good leaving group (chlorosulfinyl ester and then an alkyl chloride), which is then readily displaced by the amine nucleophile.[9]
-
FAQ 4: I used thionyl chloride (SOCl₂) for cyclization, but my product is a complex mixture. How can I achieve a cleaner transformation?
Answer: The issue with SOCl₂ lies in its high reactivity and the multiple functional groups in your amino alcohol. The secondary amine is also a nucleophile and can react with SOCl₂, leading to undesired side products. The key is to control which part of your molecule reacts first.
-
Mechanism Insight: The most effective protocol involves an 'inverse' addition .[9][10] By slowly adding the amino alcohol solution to the SOCl₂ solution, the amine is instantly protonated by the HCl generated in situ. This protonated amine (ammonium salt) is no longer nucleophilic and cannot react with SOCl₂. This leaves the alcohol as the only group available to react, leading to clean conversion to the chloro-intermediate required for cyclization.
Caption: Comparison of inverse vs. normal addition for SOCl₂ cyclization.
Category: Product Isolation & Purification
FAQ 5: The crude this compound is an oil and is difficult to purify by crystallization or standard column chromatography. What are my options?
Answer: Basic amines can be challenging to purify due to their tendency to streak on silica gel and resist crystallization. A robust method is to leverage the basicity of the morpholine nitrogen.
Troubleshooting Protocol: Acid-Base Extraction
This technique is excellent for separating your basic product from any neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic morpholine will be protonated (forming a morpholinium salt) and move into the aqueous layer, leaving neutral impurities (like 4,4'-dichlorobiphenyl) in the organic layer.
-
Separation: Separate the layers. Discard the organic layer (or save for analysis of byproducts).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or ammonia water) with stirring until the pH is strongly basic (pH > 10).[11] This deprotonates the morpholinium salt, regenerating the free-base amine product, which will often precipitate or form an oily layer.
-
Re-extraction: Extract the basified aqueous solution several times with fresh DCM or ethyl acetate. Your purified product is now in the organic layer.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product. This method is highly effective for removing non-basic impurities.[11]
Section 3: Key Experimental Protocols
Protocol 1: Optimized Cyclization of an Amino Alcohol using SOCl₂ (Inverse Addition) [9][10]
This protocol is a general guideline and should be adapted for the specific amino alcohol precursor.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet, add thionyl chloride (1.2 equivalents) to anhydrous dimethoxyethane (DME) cooled to 0 °C.
-
Substrate Preparation: In a separate flask, dissolve the amino alcohol precursor (1.0 equivalent) in anhydrous DME.
-
Inverse Addition: Add the amino alcohol solution dropwise from the dropping funnel to the stirred SOCl₂ solution over 1-2 hours. Maintain the internal temperature between 0-10 °C. A slurry or precipitate (the hydrochloride salt of the intermediate) may form.[10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Cyclization: Cool the reaction mixture to 0 °C. Slowly and carefully add an aqueous base (e.g., 2 M NaOH) until the pH is ~13-14. This step neutralizes the excess acid and promotes the intramolecular cyclization.[10] The mixture may be stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the cyclization to completion.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using the acid-base extraction method described in FAQ 5 or by column chromatography.
Section 4: Data Summary Table
| Byproduct/Issue | Likely Origin | Key Mitigation Strategy | Relevant FAQs |
| 4,4'-Dichlorobiphenyl | Grignard homocoupling (Wurtz reaction) | Maintain strict anhydrous and anaerobic conditions; control temperature. | FAQ 1 |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time/temperature; use a catalyst (e.g., Cu(I) for nitrile addition). | FAQ 2 |
| Polymeric Material | Intermolecular side reactions during cyclization | Use high-dilution conditions; employ a syringe pump for slow addition. | FAQ 3 |
| Chlorinated Byproducts | Non-selective reaction with SOCl₂ | Use 'inverse addition' protocol to protect the amine via in-situ protonation. | FAQ 4 |
| Neutral Impurities in Final Product | Carryover from Grignard or other steps | Purify using an acid-base extraction workup. | FAQ 5 |
| Ring-Opened Products | Harsh reaction conditions (e.g., high temp) | Use milder cyclization reagents; keep reaction temperatures as low as feasible.[12] | FAQ 3, 4 |
Section 5: References
-
National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. Retrieved from [Link]
-
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355 Handout. Retrieved from [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163–171.
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. Retrieved from [Link]
-
Sabu, S., Saranya, P. V., & Anilkumar, G. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Retrieved from [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Morpholine. PubChem Compound Summary for CID 8083. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
-
Cernak, T. A., et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 14(5), 286-293. Retrieved from [Link]
-
Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4, 47-52. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Chlorophenyl)-2-methylmorpholine and Its Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-phenylmorpholines represent a significant class of compounds with pronounced activity at monoamine transporters, which play a crucial role in regulating neurotransmitter levels in the central nervous system. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are key targets for therapeutic agents aimed at treating a range of neurological and psychiatric disorders. Within this class, 2-(4-Chlorophenyl)-2-methylmorpholine has emerged as a compound of interest. This guide provides an in-depth comparative analysis of this compound and its structural analogs, focusing on their interactions with monoamine transporters. By examining the structure-activity relationships (SAR), this guide aims to provide researchers with a clear understanding of the pharmacological nuances within this chemical series, supported by available experimental data.
The core structure, a morpholine ring with a phenyl and a methyl group at the 2-position, serves as a scaffold for modifications that can significantly alter potency and selectivity. The introduction of a chlorine atom at the para-position of the phenyl ring, as in this compound, is a key modification, and understanding its impact relative to other substitutions is critical for rational drug design. This guide will delve into the synthesis, in vitro pharmacological profiles, and the underlying principles governing the activity of these compounds.
Comparative Pharmacological Profile at Monoamine Transporters
The primary mechanism of action for many substituted phenylmorpholines is the inhibition of monoamine reuptake or the induction of neurotransmitter release. While direct comparative data for this compound against its immediate analogs in the same study is limited in publicly available literature, we can infer structure-activity relationships from studies on closely related compounds, such as phenmetrazine (2-phenyl-3-methylmorpholine) and its derivatives.
A study on positional isomers of methylphenmetrazine (MPM) provides valuable insights into how substitution on the phenyl ring affects activity at DAT, NET, and SERT[1]. Phenmetrazine itself is a potent substrate-type releaser at DAT and NET, with weaker effects at SERT[1]. The data from this study on methyl-substituted analogs can be used to hypothesize the effects of halogen substitution.
Table 1: Comparative in vitro Monoamine Transporter Activity of Phenmetrazine and its Methyl-Substituted Analogs [1]
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Phenmetrazine | 1.93 | 1.2 | >10 |
| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | >10 |
| 3-Methylphenmetrazine (3-MPM) | >10 | 5.2 | >10 |
| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | 1.1 |
Data extracted from a study on phenmetrazine and its positional methyl isomers, which are structurally related to the 2-phenyl-2-methylmorpholine scaffold.
From this and other SAR studies on monoamine transporter ligands, we can establish some general principles:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical determinants of potency and selectivity. For many classes of DAT inhibitors, para-substitution is well-tolerated and can enhance potency[2]. Halogen substitution, such as with chlorine, often increases affinity for monoamine transporters. This is hypothesized to be due to favorable electronic and steric interactions within the transporter's binding pocket.
-
Selectivity Profile: Generally, 2-phenylmorpholine derivatives exhibit higher affinity for DAT and NET over SERT[1]. The introduction of a methyl group at the 4-position of the phenyl ring in phenmetrazine (4-MPM) notably increased its potency at SERT, suggesting that substitutions at this position can modulate the selectivity profile[1]. It is plausible that a 4-chloro substitution in the 2-phenyl-2-methylmorpholine series would also influence the DAT/SERT selectivity ratio.
-
Methyl Group Position: The position of the methyl group on the morpholine ring also influences activity. The topic compound has a 2-methyl substitution, whereas the well-studied phenmetrazine has a 3-methyl group. This seemingly small structural change can alter the compound's conformation and how it docks into the transporter binding site, thereby affecting its pharmacological profile.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The interaction of 2-phenylmorpholine analogs with monoamine transporters is a complex interplay of stereochemistry, substituent effects, and the specific conformational requirements of the transporter binding sites.
The Role of Phenyl Ring Substitution
The phenyl ring is a key pharmacophoric element, engaging in crucial interactions within the transporter. The nature and position of substituents on this ring dictate the compound's affinity and selectivity.
-
Halogen Substitution: As a general trend in monoamine transporter ligands, the introduction of a halogen at the para-position of the phenyl ring often enhances binding affinity. This is evident in other classes of DAT inhibitors where para-chloro or para-fluoro substitution leads to increased potency. This suggests that this compound would likely exhibit higher affinity for DAT compared to its unsubstituted analog, 2-phenyl-2-methylmorpholine.
-
Positional Isomerism: The position of the substituent is critical. For instance, in the methylphenmetrazine series, the 4-methyl analog (4-MPM) was significantly more potent at SERT than the 2-methyl (2-MPM) and 3-methyl (3-MPM) isomers[1]. This highlights the sensitivity of the transporter binding pockets to the precise location of substituents.
Dopamine Transporter Interaction Model
The binding of phenylmorpholine derivatives to the dopamine transporter is thought to involve a series of interactions within the central binding pocket.
Figure 1. A simplified model of the putative binding interactions of this compound within the dopamine transporter.
This model suggests that the protonated nitrogen of the morpholine ring forms a key ionic or hydrogen bond interaction, while the 4-chlorophenyl group occupies a hydrophobic pocket within the transporter. The chloro-substituent likely enhances these hydrophobic interactions, contributing to a higher binding affinity.
Experimental Methodologies
To empirically compare this compound with its analogs, standardized in vitro and in vivo assays are essential.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the specific transporters.
Protocol:
-
Preparation of Synaptosomes or Transfected Cells: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) or use cell lines stably expressing the human transporters (hDAT, hNET, hSERT).
-
Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds (e.g., this compound and its analogs).
-
Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: After a short incubation period, rapidly terminate the uptake reaction by filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained by the synaptosomes or cells using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific uptake).
Figure 2. Workflow for the in vitro monoamine transporter uptake inhibition assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a dynamic assessment of a compound's effect on neurotransmission.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens or striatum for dopamine).
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid components that have diffused across the probe's semipermeable membrane, at regular intervals.
-
Drug Administration: Administer the test compound (e.g., systemically or locally through the probe).
-
Analysis: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Compare the neurotransmitter levels before and after drug administration to determine the in vivo effect of the compound on extracellular neurotransmitter concentrations.
Conclusion
This compound belongs to a class of pharmacologically active compounds with significant potential to modulate monoamine neurotransmission. Based on established structure-activity relationships for related phenylmorpholines and other monoamine transporter ligands, the 4-chloro substitution is anticipated to enhance its potency at the dopamine transporter compared to its unsubstituted analog. The precise selectivity profile against other monoamine transporters would require direct comparative experimental evaluation.
The provided experimental protocols for in vitro uptake inhibition assays and in vivo microdialysis offer robust methods for researchers to quantitatively compare this compound with its analogs. Such studies are crucial for elucidating the fine-tuned structure-activity relationships that govern the interaction of these compounds with their biological targets and for guiding the development of novel therapeutics with optimized pharmacological profiles. Future research focusing on a head-to-head comparison of a series of halogen-substituted 2-phenyl-2-methylmorpholine analogs would be highly valuable to the field.
References
-
Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1516-1525. Available at: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]
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de la Fuente, L., & Ordaz, F. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(11), 1097-1109. Available at: [Link]
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Schmitt, K. C., & Reith, M. E. (2010). The atypical dopamine transporter inhibitor GBR12909 and its analogs: a review. Journal of Experimental Pharmacology, 2, 119-130. Available at: [Link]
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Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(10), PL131-PL136. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)-2-methylmorpholine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 2-(4-Chlorophenyl)-2-methylmorpholine derivatives, with a focus on their potential as anticancer agents. We will explore how subtle molecular modifications can dramatically influence their biological activity, compare their performance with alternative scaffolds, and provide detailed experimental protocols for their evaluation.
The 2-Aryl-2-Methylmorpholine Core: A Promising Scaffold in Cancer Research
The 2-aryl-2-methylmorpholine core is a key pharmacophore in a variety of biologically active molecules. The presence of the aryl group at the 2-position, combined with a methyl group, creates a chiral center and provides a foundation for diverse substitutions that can modulate the compound's interaction with biological targets. The 4-chlorophenyl substitution is a common starting point in medicinal chemistry, as the chloro group can influence the electronic properties and binding interactions of the molecule.
While specific research focusing exclusively on the anticancer SAR of this compound derivatives is an evolving area, broader studies on related morpholine-containing compounds provide valuable insights. For instance, morpholine derivatives have been extensively investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3] The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase active sites.[4]
Structure-Activity Relationship (SAR) Insights
To understand the SAR of this class of compounds, it is crucial to analyze how modifications at different positions of the this compound scaffold affect their anticancer activity. The following sections break down the key structural features and their impact on biological performance, drawing parallels from closely related morpholine-containing anticancer agents.
The Role of the 2-Aryl Substituent
The nature and substitution pattern of the aryl group at the 2-position are critical determinants of activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the phenyl ring can significantly impact binding affinity. While the parent 4-chloro derivative serves as a good baseline, the introduction of other halogens (e.g., fluorine, bromine) or electron-withdrawing groups like trifluoromethyl can enhance activity by forming halogen bonds or altering the pKa of the molecule. Conversely, electron-donating groups like methoxy or methyl can also positively influence activity, depending on the specific target.[4]
-
Steric Hindrance and Conformational Effects: The size and position of substituents on the phenyl ring can influence the molecule's conformation and its ability to fit into a binding pocket. Ortho-substituents can force the phenyl ring to adopt a non-planar conformation relative to the morpholine ring, which can be either beneficial or detrimental to activity.
The Significance of the 2-Methyl Group
The methyl group at the 2-position is not merely a placeholder. Its presence:
-
Creates a Chiral Center: This leads to the existence of enantiomers, which often exhibit different biological activities. The stereochemistry at this position can be crucial for optimal interaction with a chiral biological target.
-
Influences Conformation: The methyl group can influence the preferred chair conformation of the morpholine ring, which in turn affects the spatial orientation of the other substituents.
Modifications of the Morpholine Ring
While the core morpholine ring is often retained for its favorable pharmacokinetic properties, modifications can be explored.
-
N-Substitution: The nitrogen atom of the morpholine ring is a common site for modification. Introducing different substituents on the nitrogen can modulate the compound's basicity, lipophilicity, and ability to interact with the target protein. For example, attaching bulky or functionalized groups can lead to additional binding interactions.
-
Ring Conformation: The inherent flexibility of the morpholine ring allows it to adopt different conformations. The substituents on the ring can influence this conformational preference, which is a key factor in molecular recognition.[2]
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive perspective, it is essential to compare the performance of this compound derivatives with other established anticancer scaffolds that target similar pathways.
| Scaffold | Key Features & Advantages | Representative Drug/Compound |
| Quinazoline | - Planar, aromatic system. - Versatile substitution patterns. - Known to target various kinases (e.g., EGFR, VEGFR). | Gefitinib, Erlotinib |
| Quinoline | - Bicyclic aromatic structure. - Can intercalate with DNA or inhibit topoisomerases. - Often exhibits broad-spectrum anticancer activity. | Bosutinib, Neratinib[5] |
| Pyrazolopyrimidine | - Mimics the purine core of ATP. - Effective kinase inhibitors. | Gedatolisib (PI3K/mTOR inhibitor) |
Rationale for Comparison: Quinazoline and quinoline derivatives are well-established scaffolds in anticancer drug discovery, with several approved drugs on the market.[5][6] Their planar aromatic nature contrasts with the non-planar, flexible structure of the morpholine derivatives. Pyrazolopyrimidines are included due to their prevalence as kinase inhibitors, a likely target class for many morpholine-based anticancer agents.[3]
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used in the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the general anticancer activity of the synthesized compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
To identify the specific molecular targets of the active compounds, in vitro kinase inhibition assays are performed.
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. This is often done by quantifying the phosphorylation of a substrate.
Example Protocol (for a generic kinase):
-
Reaction Setup: In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the this compound derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Determine the IC₅₀ value for kinase inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay helps to determine if the compounds induce programmed cell death (apoptosis).
Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Visualizing the Logic: Experimental Workflow and SAR
To better illustrate the process of evaluating and understanding the SAR of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Logical relationship in the SAR of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Future research should focus on synthesizing a diverse library of analogs with modifications at the 2-aryl, 2-methyl, and morpholine nitrogen positions. High-throughput screening against a panel of cancer cell lines and a broad range of kinases will be crucial for identifying lead compounds and elucidating their mechanisms of action. The integration of computational modeling and experimental validation will further accelerate the discovery of clinically viable drug candidates from this fascinating class of morpholine derivatives.
References
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Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 12, 2026, from [Link]
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Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
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Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. (2008). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Synthetic Routes to 2-(4-Chlorophenyl)-2-methylmorpholine: A Guide for Researchers
Introduction
2-(4-Chlorophenyl)-2-methylmorpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The incorporation of a 4-chlorophenyl group at the 2-position introduces a key pharmacophore present in a variety of therapeutic agents. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details relevant to researchers in organic synthesis and pharmaceutical development.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. This guide will explore three distinct and logical pathways:
-
Route 1: From 4-Chloroacetophenone via an Epoxy Intermediate. This classic approach builds the morpholine ring by first constructing a key epoxide intermediate from a readily available starting material.
-
Route 2: From 4-Chlorobenzonitrile via a Grignard Reaction and Cyclization. This route utilizes organometallic addition to a nitrile to construct the core carbon framework, followed by intramolecular cyclization.
-
Route 3: From N-protected Diethanolamine via Friedel-Crafts Alkylation. This strategy involves pre-forming the morpholine ring and then introducing the aromatic substituent in a later step.
A detailed examination of each route is presented below, including reaction schemes, mechanistic rationale, and a discussion of the relative advantages and disadvantages.
Route 1: Synthesis from 4-Chloroacetophenone
This synthetic pathway commences with the commercially available 4-chloroacetophenone and proceeds through the formation of a key epoxy intermediate, which is then opened by an appropriate amine to form the morpholine ring.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Mechanistic Rationale and Discussion
The initial step involves the epoxidation of the double bond that can be formed from 4-chloroacetophenone. A common method to achieve this is through a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a base like sodium hydride to generate the ylide, which then reacts with the ketone to form the epoxide. Alternatively, a Wittig reaction to form an alkene followed by epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) could be employed.
The subsequent step is the nucleophilic ring-opening of the epoxide by ethanolamine. The amine attacks the less sterically hindered carbon of the epoxide, leading to the formation of an amino alcohol intermediate. This reaction is typically carried out in a protic solvent like ethanol or isopropanol.
The final step is an acid-catalyzed intramolecular cyclization (dehydration) of the amino alcohol. A strong acid, such as sulfuric acid, protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the six-membered morpholine ring.
Advantages: This route utilizes readily available and relatively inexpensive starting materials. The reactions involved are generally well-established and high-yielding.
Disadvantages: The handling of potentially hazardous reagents like sodium hydride and m-CPBA requires careful safety precautions. The final dehydration step might require harsh conditions that could lead to side reactions.
Route 2: Synthesis from 4-Chlorobenzonitrile
This approach builds the carbon skeleton through a Grignard reaction with a nitrile, followed by reduction and subsequent cyclization to form the morpholine ring.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Mechanistic Rationale and Discussion
This route begins with the protection of the nitrogen atom of diethanolamine, for example, with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-diethanolamine is then cyclized to N-Boc-morpholine. This can be achieved by converting the hydroxyl groups to good leaving groups, such as mesylates, followed by intramolecular nucleophilic substitution by the other oxygen. A more direct approach is the acid-catalyzed dehydration of diethanolamine itself, though this can be a harsh method.
The core of this route is the introduction of the 2-(4-chlorophenyl)-2-methyl group. This is proposed to be achieved through a Friedel-Crafts alkylation of a suitable morpholine-derived precursor. For instance, reacting N-Boc-2-methylmorpholine with 1-bromo-4-chlorobenzene in the presence of a Lewis acid like aluminum chloride. However, direct Friedel-Crafts alkylation on the morpholine ring is challenging. A more plausible approach would be to start with 2-methylmorpholine and perform a reductive amination with 4-chloroacetophenone, followed by N-protection and subsequent modifications if necessary. A more direct Friedel-Crafts approach would be reacting chlorobenzene with a suitable electrophile derived from N-protected 2-methylmorpholine.
The final step involves the removal of the protecting group, which for a Boc group is readily achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Advantages: This route allows for the late-stage introduction of the aromatic moiety, which can be advantageous for creating a library of analogs. The use of protecting groups allows for controlled reactions at specific sites.
Disadvantages: This route is likely to be the longest of the three, involving protection and deprotection steps. Friedel-Crafts reactions can sometimes suffer from issues of polysubstitution and rearrangement, and their application to a heterocyclic system like morpholine would require careful optimization and is not straightforward. The proposed Friedel-Crafts step is mechanistically challenging and may not be feasible as drawn.
Quantitative Comparison of Synthetic Routes
The following table provides a semi-quantitative comparison of the three proposed synthetic routes. The values for yield and purity are projected based on typical outcomes for the classes of reactions involved and should be considered as estimates for planning purposes.
| Parameter | Route 1: From 4-Chloroacetophenone | Route 2: From 4-Chlorobenzonitrile | Route 3: From N-Protected Diethanolamine |
| Number of Steps | 3 | 3 | 3 (excluding protection/deprotection) |
| Projected Overall Yield | Moderate to High | Moderate | Low to Moderate |
| Starting Material Cost | Low | Low | Moderate |
| Reagent Hazards | Moderate (oxidants, hydrides) | High (Grignard reagents) | Moderate (Lewis acids, strong acids) |
| Scalability | Good | Moderate | Potentially challenging |
| Key Challenges | Epoxide stability, harsh cyclization | Anhydrous conditions, byproduct formation | Feasibility of Friedel-Crafts step |
Detailed Experimental Protocol: Route 1
This section provides a representative experimental protocol for the synthesis of this compound via the epoxy intermediate route.
Step 1: Synthesis of 2-(4-chlorophenyl)-2-methyloxirane
-
To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add a solution of 4-chloroacetophenone (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Step 2 & 3: Synthesis of this compound
-
To a solution of 2-(4-chlorophenyl)-2-methyloxirane (1.0 eq) in ethanol, add ethanolamine (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude amino alcohol.
-
To the crude amino alcohol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
This guide has presented a comparative analysis of three distinct synthetic routes to this compound.
-
Route 1 stands out as a robust and reliable method, utilizing well-established reactions and readily available starting materials, making it a strong candidate for both laboratory-scale synthesis and potential scale-up.
-
Route 2 offers a viable alternative, particularly for constructing the core C-C bond, but requires more stringent control of reaction conditions.
-
Route 3 , while conceptually interesting for analog synthesis, presents significant mechanistic hurdles, particularly in the proposed Friedel-Crafts step, and would require substantial optimization.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including available resources, desired scale, and safety considerations. The information provided herein is intended to serve as a foundational guide for researchers embarking on the synthesis of this and related molecules.
References
- The synthetic strategies and transformations discussed are based on fundamental principles of organic chemistry and analogous reactions found in the broader chemical literature.
-
[1]Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1226–1267. [Link]
-
[2]Zakharyan, A. V., & Aksenov, A. V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 786-811. [Link]
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A Researcher's Guide to Evaluating the In Vitro Efficacy of Novel Monoamine Reuptake Inhibitors: A Comparative Analysis of 2-(4-Chlorophenyl)-2-methylmorpholine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of novel compounds targeting monoamine transporters. As a case study, we will outline a hypothetical investigation into 2-(4-Chlorophenyl)-2-methylmorpholine , a molecule with structural similarities to known monoamine reuptake inhibitors. This document will detail the experimental design, methodologies, and data interpretation necessary to compare its potential activity against established standard compounds.
The core principle of this guide is to present a self-validating experimental workflow, grounded in established scientific protocols and authoritative references, to ensure the generation of robust and reliable data. We will explore the causality behind experimental choices, from cell line selection to the specific assays employed, providing a clear rationale for each step.
Introduction: The Rationale for Investigating this compound
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its combination with a chlorophenyl group in this compound suggests a potential interaction with monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[4][5]
This guide will therefore focus on characterizing the in vitro pharmacology of this compound as a potential norepinephrine and dopamine reuptake inhibitor. We will compare its hypothetical efficacy and selectivity against the following well-characterized standard compounds:
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).[6][7]
-
Vanoxerine (GBR-12909): A selective dopamine reuptake inhibitor (DRI).[8]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[9]
Experimental Design: A Multi-faceted Approach to Efficacy Assessment
To comprehensively evaluate the in vitro efficacy of this compound, a multi-assay approach is essential. This allows for a thorough characterization of its potency, selectivity, and mechanism of action at the molecular level. The proposed experimental workflow is as follows:
Caption: A streamlined workflow for assessing the in vitro efficacy of a novel compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for assessing monoamine reuptake inhibition.[10][11][12]
Cell Culture
-
HEK293-hNET and HEK293-hDAT Cells: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
SK-N-BE(2)C Cells: These cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
Radiolabeled Neurotransmitter Uptake Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[13]
Step-by-Step Protocol:
-
Cell Plating: Plate HEK293-hNET or HEK293-hDAT cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the standard compounds (Reboxetine, Nisoxetine, Vanoxerine, Bupropion) in Krebs-Ringer-HEPES (KRH) buffer.
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add 150 µL of KRH buffer to each well.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Radioligand Addition: Add 25 µL of KRH buffer containing [3H]norepinephrine (for HEK293-hNET cells) or [3H]dopamine (for HEK293-hDAT cells) to achieve a final concentration equal to the Km of the transporter.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Assay Termination and Lysis:
-
Aspirate the assay buffer.
-
Wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.
-
Lyse the cells with 0.5 mL of 1% sodium dodecyl sulfate (SDS).
-
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM desipramine for NET, 10 µM GBR-12909 for DAT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each compound concentration is calculated.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Fluorescence-Based Neurotransmitter Uptake Assay
This method offers a higher-throughput alternative to radiolabeled assays and is particularly useful for screening. It utilizes a fluorescent substrate that is taken up by the monoamine transporters.
Step-by-Step Protocol:
-
Cell Plating: Plate SK-N-BE(2)C cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the standard compounds in assay buffer.
-
Assay Initiation:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the test compound dilutions to the respective wells.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Fluorescent Substrate Addition: Add 50 µL of a fluorescent substrate (e.g., a commercially available substrate like ASP+) to each well.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Readings are taken every minute for 15-20 minutes.
-
Data Analysis:
-
The rate of uptake is determined from the linear phase of the fluorescence-time curve.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by non-linear regression analysis.
-
Hypothetical Comparative Data
The following tables present hypothetical data for this compound compared to the standard compounds. These values are for illustrative purposes to demonstrate how the data would be presented.
Table 1: Potency (IC50) of this compound and Standard Compounds at Human Norepinephrine and Dopamine Transporters
| Compound | NET IC50 (nM) | DAT IC50 (nM) |
| This compound | 50 | 250 |
| Reboxetine | 10 | 1500 |
| Nisoxetine | 5 | 800 |
| Vanoxerine | 1200 | 8 |
| Bupropion | 150 | 300 |
Table 2: Selectivity Profile of this compound and Standard Compounds
| Compound | Selectivity (DAT IC50 / NET IC50) | Primary Activity |
| This compound | 5 | NRI > DRI |
| Reboxetine | 150 | Selective NRI |
| Nisoxetine | 160 | Selective NRI |
| Vanoxerine | 0.007 | Selective DRI |
| Bupropion | 2 | NDRI |
Mechanistic Insights and Signaling Pathways
Monoamine transporters terminate synaptic transmission by clearing neurotransmitters from the synaptic cleft.[3] Inhibition of this process leads to an increased concentration and prolonged action of the neurotransmitter in the synapse.
Caption: Mechanism of action of monoamine reuptake inhibitors.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to evaluating the in vitro efficacy of a novel compound, this compound, as a potential monoamine reuptake inhibitor. By employing established protocols and comparing against well-characterized standard compounds, researchers can generate reliable data to determine its potency and selectivity.
The hypothetical data presented suggests that this compound may act as a norepinephrine-preferring reuptake inhibitor, with a selectivity profile distinct from both highly selective NRIs and balanced NDRIs.
Further investigations should include:
-
Serotonin Transporter (SERT) Affinity: To determine its activity at the third major monoamine transporter.
-
Functional Assays: To confirm that uptake inhibition translates to functional effects, such as potentiation of neurotransmitter-mediated signaling.[5]
-
In vivo Studies: To assess its pharmacokinetic properties and efficacy in animal models of relevant disorders.
By following the principles and methodologies outlined in this guide, researchers can confidently advance our understanding of novel chemical entities and their therapeutic potential.
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Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PMC. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Europe PMC. [Link]
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In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation. (2008). PubMed. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. [Link]
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Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2022). MDPI. [Link]
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Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (2014). PMC - NIH. [Link]
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The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. (2002). PMC - PubMed Central. [Link]
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Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2012). PubMed Central. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2017). Springer. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
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Monoamine reuptake inhibitor. (n.d.). Wikipedia. [Link]
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2-(4-Chlorophenyl)morpholine. (n.d.). PubChem. [Link]
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The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). PubMed. [Link]
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The antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. (2015). ResearchGate. [Link]
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N-Methylmorpholine. (n.d.). Wikipedia. [Link]
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2-(4-Chlorophenyl)-3-methylmorpholine. (n.d.). PubChem. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]
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3 In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. (2021). Preprints.org. [Link]
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Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. (2023). ResearchGate. [Link]
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4-Methylmorpholine 4-oxide. (n.d.). atamankimya.com. [Link]
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A Spectroscopic Journey: Unraveling the Synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine Through the Lens of its Precursors
In the landscape of pharmaceutical development and medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. This guide provides an in-depth spectroscopic comparison of the synthetic route to 2-(4-Chlorophenyl)-2-methylmorpholine, a substituted morpholine derivative, by examining the characteristic spectral signatures of its precursors, 4-chlorostyrene oxide and 2-amino-2-methyl-1-propanol. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will trace the transformation of functional groups and the formation of the final heterocyclic structure. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how spectroscopic techniques are employed to monitor and confirm synthetic pathways.
The Synthetic Blueprint: From Epoxide and Amino Alcohol to Morpholine
The synthesis of this compound is conceptually straightforward, relying on the nucleophilic ring-opening of an epoxide by an amino alcohol. This reaction is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the morpholine ring system.
Caption: Synthetic pathway to this compound.
This guide will dissect the spectroscopic data at each stage of this transformation, providing a clear and objective comparison that validates the formation of the final product.
Spectroscopic Analysis: A Comparative Overview
The power of spectroscopy lies in its ability to provide a unique "fingerprint" for each molecule. By comparing the spectra of the starting materials with the final product, we can confidently track the chemical changes occurring during the reaction.
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence or disappearance of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
The spectrum is recorded by accumulating multiple scans to improve the signal-to-noise ratio.
-
The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
-
The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
Comparative IR Data:
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| 4-Chlorostyrene Oxide | ~3000-2850 (C-H stretch, aromatic and aliphatic), ~1600, 1490 (C=C stretch, aromatic), ~1250, 890-800 (Epoxide ring vibrations) | Presence of an aromatic ring and a strained epoxide ring. |
| 2-Amino-2-methyl-1-propanol | ~3400-3200 (broad, O-H and N-H stretch), ~2960-2870 (C-H stretch, aliphatic), ~1600 (N-H bend) | Characteristic broad peaks for the hydroxyl and primary amine groups. |
| This compound | ~3300 (N-H stretch, secondary amine), ~3050-2800 (C-H stretch, aromatic and aliphatic), ~1600, 1490 (C=C stretch, aromatic), ~1100 (C-O-C stretch, ether) | Disappearance of the broad O-H and primary N-H stretching bands and the epoxide vibrations. Appearance of a sharp N-H stretch for the secondary amine and a strong C-O-C ether linkage band, confirming cyclization. |
The transition from precursors to product is clearly marked by the disappearance of the epoxide ring vibrations from 4-chlorostyrene oxide and the broad, overlapping O-H and N-H stretches of the amino alcohol. In their place, the spectrum of the final product exhibits a characteristic sharp N-H stretch of a secondary amine and a strong C-O-C stretching vibration, indicative of the newly formed morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), allowing for the precise mapping of the molecular structure.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is placed in an NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired, and the chemical shifts, integration, and coupling patterns are analyzed.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each unique carbon atom.
Caption: General workflow for NMR analysis.
Comparative ¹H NMR Data:
| Compound | Key ¹H NMR Signals (δ, ppm) | Interpretation |
| 4-Chlorostyrene Oxide | 7.3-7.2 (m, 4H, Ar-H), 3.8 (dd, 1H, oxirane-CH), 3.1 (dd, 1H, oxirane-CH₂), 2.7 (dd, 1H, oxirane-CH₂) | Aromatic protons and a characteristic three-proton system for the epoxide ring. |
| 2-Amino-2-methyl-1-propanol | 3.3 (s, 2H, -CH₂OH), 1.1 (s, 6H, -C(CH₃)₂) | Simple spectrum showing the methylene protons adjacent to the hydroxyl group and the two equivalent methyl groups. |
| This compound | 7.4-7.2 (m, 4H, Ar-H), 3.8-3.6 (m, 2H, -O-CH₂-), 3.0-2.8 (m, 2H, -N-CH₂-), 2.7 (s, 2H, -N-CH₂-C(Ar)-), 1.3 (s, 3H, -CH₃) | The complex multiplet patterns in the aliphatic region confirm the formation of the morpholine ring. The disappearance of the epoxide proton signals and the appearance of new methylene signals corresponding to the morpholine ring are key indicators of a successful reaction. |
Comparative ¹³C NMR Data:
| Compound | Key ¹³C NMR Signals (δ, ppm) | Interpretation |
| 4-Chlorostyrene Oxide | 138-128 (Ar-C), 52 (oxirane-CH), 51 (oxirane-CH₂) | Aromatic carbons and two distinct signals for the epoxide carbons. |
| 2-Amino-2-methyl-1-propanol | 70 (-CH₂OH), 52 (-C(NH₂)(CH₃)₂), 24 (-CH₃) | Three signals corresponding to the three unique carbon environments. |
| This compound | 140-128 (Ar-C), 70 (-O-CH₂-), 68 (-C(Ar)(CH₃)-), 55 (-N-CH₂-), 50 (-N-CH₂-C(Ar)-), 25 (-CH₃) | The increased number of signals in the aliphatic region is consistent with the formation of the less symmetrical morpholine ring. The chemical shifts are characteristic for carbons adjacent to oxygen and nitrogen atoms within a six-membered ring.[1][2] |
The NMR data provides unequivocal evidence of the successful synthesis. The distinct signals of the epoxide ring in 4-chlorostyrene oxide are absent in the product's spectra. Instead, new signals corresponding to the methylene groups of the morpholine ring appear, with chemical shifts indicative of their proximity to the nitrogen and oxygen heteroatoms.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the sample is injected into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 4-Chlorostyrene Oxide | 154/156 (approx. 3:1 ratio) | 125, 119, 91, 89 | The isotopic pattern of the molecular ion confirms the presence of one chlorine atom. Fragmentation involves the loss of CHO and subsequent rearrangements. |
| 2-Amino-2-methyl-1-propanol | 89 | 72, 58, 42 | The molecular ion is observed, and fragmentation is dominated by the loss of a methyl group and cleavage adjacent to the functional groups.[3] |
| This compound | 211/213 (approx. 3:1 ratio) | 196, 154, 138, 111 | The molecular ion peak confirms the expected molecular weight of the product, and the isotopic pattern confirms the retention of the chlorine atom. Fragmentation patterns would be expected to involve cleavage of the morpholine ring and loss of the methyl group.[4] |
The mass spectrum of the final product shows a molecular ion peak at m/z 211 (and 213 due to the ³⁷Cl isotope), which corresponds to the combined molecular formula of the two precursors minus a molecule of water, confirming the condensation and cyclization reaction. The characteristic 3:1 isotopic cluster for chlorine is a persistent feature from the 4-chlorostyrene oxide precursor.[5]
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-chlorostyrene oxide and 2-amino-2-methyl-1-propanol, provides a clear and comprehensive narrative of the synthetic transformation. Each spectroscopic technique offers a unique and complementary piece of the puzzle: IR confirms the transformation of functional groups, NMR elucidates the precise connectivity of the newly formed molecular skeleton, and MS validates the molecular weight and elemental composition of the final product. This multi-faceted analytical approach is fundamental in synthetic chemistry, ensuring the identity and purity of newly synthesized compounds and providing invaluable insights for process optimization and scale-up in drug discovery and development.
References
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
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Stork, G. A. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]
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Sci-Hub. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]
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PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]
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Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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National Center for Biotechnology Information. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-(4-Chlorophenyl)-2-methylmorpholine
For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates.
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by a stringent set of quality standards. The compound 2-(4-Chlorophenyl)-2-methylmorpholine is a key heterocyclic building block, and its structural motif is of significant interest in medicinal chemistry.[1] As with any critical intermediate, its purity is not merely a quality metric; it is a foundational pillar that dictates the safety, efficacy, and stability of the final drug product.[2][3] Impurities introduced at this stage can propagate through subsequent synthetic steps, leading to reduced yields, the formation of toxic byproducts, and potential regulatory hurdles.[2]
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond procedural checklists to explore the causality behind methodological choices, advocating for a self-validating, orthogonal approach. By employing multiple, disparate analytical techniques—such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis—we can build a comprehensive and trustworthy purity profile. This multi-faceted strategy ensures that each method corroborates the others, providing a high degree of confidence in the final quality assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
Expertise & Rationale: HPLC, particularly in its reversed-phase modality (RP-HPLC), is the workhorse for purity and impurity analysis in the pharmaceutical industry.[4][5] Its strength lies in its ability to separate a wide range of organic molecules based on their polarity. For a compound like this compound, RP-HPLC is ideal for quantifying the main component against potential process-related impurities (e.g., starting materials, byproducts) and degradants, which may have slightly different polarities. The use of a C18 column, a non-polar stationary phase, allows for effective retention and separation of our moderately polar target molecule from both more polar and less polar contaminants when using a polar mobile phase.[4][6]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/VIS detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like morpholine derivatives.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 225 nm. Rationale: The chlorophenyl group provides strong UV absorbance around this wavelength.[4]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[6]
-
Data Presentation: Comparative Purity Analysis by HPLC
| Parameter | Batch A (High Purity) | Batch B (Lower Purity) |
| Main Peak RT (min) | 10.52 | 10.53 |
| Main Peak Area % | 99.75% | 97.21% |
| Impurity 1 RT (min) | 8.24 | 8.25 |
| Impurity 1 Area % | 0.15% | 1.55% |
| Impurity 2 RT (min) | 11.68 | 11.67 |
| Impurity 2 Area % | 0.10% | 1.24% |
| Conclusion | Meets typical high-purity specification (>99.5%). | Requires further purification. |
RT = Retention Time
Workflow Visualization: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
Expertise & Rationale: GC-MS is a powerful hyphenated technique that provides both chromatographic separation and structural identification. It is exceptionally well-suited for analyzing thermally stable and volatile compounds.[7] Given that this compound has a predicted boiling point of approximately 307 °C, it is amenable to GC analysis. The primary advantage of GC-MS is its ability to tentatively identify unknown impurities by matching their mass spectra against established libraries (e.g., NIST). This is crucial for understanding the impurity profile and potentially optimizing the synthesis reaction to minimize byproduct formation.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
Chromatographic Conditions:
-
Column: TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio). Rationale: A split injection prevents column overloading and ensures sharp peaks for the major component.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: 5 min.
-
-
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized compound in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Data Presentation: Comparative Impurity Profile by GC-MS
| Parameter | Batch A (High Purity) | Batch B (Lower Purity) |
| Main Peak RT (min) | 12.15 | 12.15 |
| Main Peak Purity (TIC) | >99.5% | 97.1% |
| Key Mass Fragments (m/z) | 211 (M+), 196, 139, 111 | 211 (M+), 196, 139, 111 |
| Impurity 1 RT (min) | - | 9.87 |
| Impurity 1 Tentative ID | - | Unreacted Starting Material (by MS library match) |
| Conclusion | No significant volatile impurities detected. | Presence of unreacted starting material confirmed. |
TIC = Total Ion Chromatogram
Workflow Visualization: GC-MS Impurity Profiling
Caption: Workflow for GC-MS analysis and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Rationale: While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy is unparalleled for unambiguous structure elucidation and verification.[9] For a synthesized compound, NMR confirms that the desired molecular structure has indeed been formed. ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the molecule. Impurities, even those structurally similar to the target compound, will typically exhibit their own distinct signals. The presence of unexpected peaks in the ¹H NMR spectrum, especially if their integration values do not correspond to a stoichiometric relationship with the main compound, is a clear indicator of impurity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Optional: For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.[9]
-
Data Interpretation: Structural Verification
The analysis focuses on verifying the expected signals for this compound:
-
¹H NMR: Look for aromatic protons in the ~7.3-7.4 ppm region (AA'BB' system for the 4-chlorophenyl group), the morpholine ring protons (typically between 2.5-4.0 ppm), and a singlet for the methyl group (~1.5 ppm). The integration of these regions should match the number of protons in the structure (4H aromatic, 8H morpholine, 3H methyl).
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the quaternary carbon attached to the chlorophenyl ring and methyl group, and the distinct carbons of the aromatic and morpholine rings.
-
Purity Check: Scrutinize the baseline for any small, unassigned peaks. The integral of these impurity peaks relative to the main compound's peaks can give a semi-quantitative estimate of purity.
Melting Point Analysis: A Classical and Rapid Purity Check
Expertise & Rationale: Melting point determination is a fundamental and rapid technique used to assess the purity of a crystalline solid.[10][11] The underlying principle is that impurities disrupt the crystal lattice of a substance, which requires less energy to break apart.[12] Consequently, an impure substance will exhibit both a depression (lowering) and a broadening of its melting range compared to the pure compound.[13][14] While not quantitative like HPLC, it serves as an excellent, self-validating preliminary check. A sharp melting range close to the literature value is a strong indicator of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Instrumentation:
-
Digital melting point apparatus.
-
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[12]
-
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Use a rapid heating rate to find an approximate melting temperature.
-
Perform a second measurement with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is T_onset – T_clear.
-
Data Presentation: Melting Point Comparison
| Parameter | Literature Value (Pure) | Batch A (High Purity) | Batch B (Lower Purity) |
| Melting Range (°C) | Sharp, e.g., 120-121 °C | 119.5 - 121.0 °C | 115.0 - 119.5 °C |
| Range Width (°C) | ~1 °C | 1.5 °C | 4.5 °C |
| Conclusion | Reference | Indicates high purity. | Broad range indicates the presence of impurities.[13] |
Conclusion: An Integrated, Orthogonal Strategy for Purity Validation
Assessing the purity of a synthesized pharmaceutical intermediate like this compound is a task that demands a rigorous, multi-pronged approach. No single technique can provide a complete picture. This guide demonstrates the synergistic power of an orthogonal testing strategy:
-
HPLC provides the most reliable quantitative purity value (% area).
-
GC-MS excels at identifying volatile impurities and confirming the mass of the parent compound.
-
NMR Spectroscopy offers definitive structural confirmation, ensuring the correct molecule was synthesized.
-
Melting Point Analysis serves as a rapid, classical confirmation of crystalline purity.
References
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
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Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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NAMSA. (n.d.). Melting Point Determination. Retrieved from [Link]
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Axios Research. (n.d.). Morpholine. Retrieved from [Link]
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Alfa Omega Pharma. (n.d.). Morpholine Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Hindawi. (2018, April 26). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]
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Chemtrade. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved from [Link]
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Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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Agilent. (2018, March 9). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Retrieved from [Link]
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CROMlab Instruments. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]
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ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Retrieved from [Link]
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IAPC Journals. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)-2-methylmorpholine
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)-2-methylmorpholine, grounded in the principles of chemical compatibility, regulatory compliance, and laboratory safety. The procedures outlined here are designed to ensure the protection of personnel, the integrity of our research environment, and adherence to environmental regulations.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is a solid organic compound with specific risks that dictate its handling and disposal requirements.[1] According to its Safety Data Sheet (SDS), the primary hazards are outlined below.
| Hazard Classification | Description | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P280, P305+P351+P338 |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][2] | P261, P271, P304+P340 |
These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, during all handling and disposal operations.[1] All manipulations involving the solid form or concentrated solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3]
The Core Principle: Segregation of Halogenated Waste
The molecular structure of this compound contains a chlorine atom, classifying it as a halogenated organic compound .[1] This classification is the single most important factor determining its disposal pathway.
Halogenated and non-halogenated waste streams must always be kept separate.[4][5][6] The rationale for this strict segregation is both economic and environmental. Halogenated waste requires specialized, high-temperature incineration to ensure the complete destruction of the compounds and to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins. This specialized treatment is significantly more costly than the disposal methods used for non-halogenated solvents.[3] Mixing these waste streams unnecessarily increases the volume of high-cost hazardous waste and violates fundamental principles of waste minimization.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.
Step 1: Select the Appropriate Waste Container
-
Compatibility is Key: Choose a dedicated hazardous waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with a tightly sealing screw cap are typically appropriate.[7] Never use metal containers for acidic waste, as they can corrode.[8]
-
Condition: Ensure the container is in good condition, free from cracks, and has a clean, functional cap.[4][7]
Step 2: Label the Container Before Use
-
Timing: The container must be labeled before the first drop of waste is added.[4]
-
Content: The label must clearly state "Hazardous Waste".[9]
-
Identification: List all chemical constituents by their full names—do not use abbreviations or chemical formulas.[4] For this specific waste, the label must include "this compound". If it is mixed with solvents (e.g., dichloromethane, chloroform), those must also be listed with their approximate percentages.[3]
-
Hazard Identification: The label must also indicate the relevant hazards, such as "Toxic" and "Irritant".[3]
Step 3: Waste Accumulation
-
Location: All waste should be added to the container inside a chemical fume hood to minimize exposure.[3]
-
Keep it Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[3][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Filling Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.[5][8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designation: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Segregation: Within the SAA, ensure the halogenated waste container is stored separately from incompatible materials, such as acids, bases, and oxidizers, using secondary containment (e.g., a chemical-resistant tray or tub).[3][7]
-
Visibility: The "Hazardous Waste" label must be clearly visible at all times.[3]
Step 5: Requesting Disposal
-
Once the container is 90% full or has been accumulating for a predetermined period (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[3][7] Follow your institution's specific procedures for requesting a waste pickup.
Decontamination and Spill Management
Accidents can happen, and a clear plan for managing spills is crucial.
-
For Small Spills of Solid Material:
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum the solid material into a designated waste container. Avoid creating dust.[10]
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone) and absorbent pads.
-
Place all cleanup materials (absorbent pads, contaminated gloves) into a sealed bag or container, label it as "Hazardous Waste" with a list of contents, and dispose of it along with the halogenated waste.[3][4]
-
-
For Spills of Solutions:
For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
Regulatory Framework
In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic laboratories may operate under specific regulations, such as Subpart K of the RCRA generator requirements, which provides tailored guidelines for managing unwanted materials in academic settings.[11] It is the responsibility of every researcher to be aware of and compliant with both federal regulations and their specific institutional policies.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
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Organic solvent waste. Kemicentrum, Lund University. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
